An In-depth Technical Guide to the Chemical Structure and Physical Properties of 4-[(Phenethyloxy)methyl]piperidine hydrochloride
Introduction 4-[(Phenethyloxy)methyl]piperidine hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in numerous...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-[(Phenethyloxy)methyl]piperidine hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in numerous biologically active compounds and approved pharmaceuticals. The incorporation of a phenethyloxy moiety suggests potential interactions with various biological targets, making a thorough understanding of its fundamental physicochemical properties essential for its application in research. As a hydrochloride salt, the compound's solubility and handling characteristics are significantly influenced by its ionic nature.
This technical guide provides a comprehensive overview of the chemical structure and key physical properties of 4-[(Phenethyloxy)methyl]piperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also detailed, field-proven experimental protocols for the determination of its physical characteristics. The methodologies described herein are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity. This includes its molecular structure, formula, and weight, which are critical for all subsequent experimental and theoretical work.
The chemical structure of 4-[(Phenethyloxy)methyl]piperidine hydrochloride is depicted below. The molecule consists of a central piperidine ring, which is protonated at the nitrogen atom in its hydrochloride salt form. A methyl group at the 4-position of the piperidine ring is linked via an ether oxygen to a phenethyl group.
Caption: Chemical structure of 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale
Appearance
White to off-white solid
Consistent with many hydrochloride salts of organic amines.
pKa
~10-11
The pKa of the protonated piperidine nitrogen is typically in this range, making it a weak base in its free form.[2]
Aqueous Solubility
pH-dependent
As a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous solutions. In basic conditions (pH > pKa), it will convert to the less soluble free base.[2]
Organic Solvent Solubility
Soluble in polar protic solvents
Expected to be soluble in solvents like methanol and ethanol. Solubility in less polar organic solvents (e.g., dichloromethane, ethyl acetate) may be limited but higher than in nonpolar solvents like hexane.[2][3]
Experimental Protocols for Physical Property Determination
The following sections provide detailed, self-validating protocols for determining the key physical properties of 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The protocol below utilizes a slow heating rate near the melting point, a critical step for achieving thermal equilibrium between the sample and the heating block, thereby ensuring an accurate measurement.[4]
Methodology: Capillary Melting Point Determination
Sample Preparation:
Ensure the 4-[(Phenethyloxy)methyl]piperidine hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[5]
Jab the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[5]
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[5] Causality: Proper packing prevents the sample from shrinking or shifting during heating, which could lead to an inaccurate reading.
Instrument Setup and Measurement:
Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar digital device).[5][6]
Rapid Preliminary Run (if melting point is unknown): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5][6] Allow the apparatus to cool sufficiently before the next step.
Accurate Measurement: Insert a fresh sample. Rapidly heat to approximately 20°C below the approximate melting point found in the preliminary run.[5]
Decrease the heating rate to 1-2°C per minute.[4] Causality: A slow heating rate allows the temperature of the sample to remain in equilibrium with the heating block and the thermometer, which is essential for an accurate determination.
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.[7]
Validation:
Repeat the accurate measurement with a fresh sample at least twice. Consistent results (within 1°C) validate the measurement.
Never re-melt a sample, as decomposition may have occurred, which would alter the melting point.[4]
Caption: Workflow for accurate melting point determination.
Solubility Profile Determination
Expertise & Experience: The solubility of a compound is a critical parameter for its application in solution-based assays, formulation development, and synthetic reactions. For an ionizable compound like a piperidine hydrochloride, solubility is highly dependent on the pH of the medium.[2] The shake-flask method described here is the gold standard for determining equilibrium solubility, as it ensures the solution is truly saturated before analysis.[8]
Preparation: Add an excess amount of the solid compound to a series of vials. Causality: Ensuring an excess of solid is present at the end of the experiment is the only way to confirm that the resulting solution is saturated.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each desired solvent to the respective vials.[3]
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25°C) for 24-48 hours.[3][8] Causality: This extended agitation period is necessary to allow the dissolution process to reach thermodynamic equilibrium.
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.[3]
Sample Collection and Filtration: Carefully withdraw a supernatant aliquot using a syringe and immediately pass it through a syringe filter into a clean vial.[3][8] Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.
Quantification: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV). Analyze the diluted sample to determine its concentration.
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
In Vivo Metabolism Profile of 4-[(Phenethyloxy)methyl]piperidine Hydrochloride: A Comprehensive Technical Guide
Executive Summary For drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, predicting and profiling the in vivo metabolic fate of a chemical scaffold is critical for mitigating toxic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and DMPK (Drug Metabolism and Pharmacokinetics) scientists, predicting and profiling the in vivo metabolic fate of a chemical scaffold is critical for mitigating toxicity and optimizing bioavailability. The compound 4-[(Phenethyloxy)methyl]piperidine hydrochloride presents a highly versatile structural framework containing two primary metabolic liabilities: a basic piperidine ring and a phenethyloxy ether linkage.
This whitepaper provides an in-depth, authoritative guide to the structural liabilities, predictive biotransformation pathways, and the self-validating experimental methodologies required to map the in vivo metabolism profile of this compound using High-Resolution Mass Spectrometry (HRMS) and Molecular Networking (MN).
Structural Liability Analysis & Causality of Biotransformation
The in vivo clearance of 4-[(Phenethyloxy)methyl]piperidine is driven by the regioselectivity of hepatic Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). Understanding the causality behind these transformations is essential for rational lead optimization.
Piperidine Ring Oxidation
The secondary amine of the piperidine ring is highly susceptible to CYP3A4-mediated metabolism[1]. Oxidation at the α-carbon generates a transient carbinolamine intermediate. Because this intermediate exists in equilibrium with an electrophilic iminium ion, it is rapidly subjected to further oxidation by aldehyde oxidase or CYP enzymes, ultimately yielding a stable lactam (piperidone) metabolite[2]. Alternatively, direct N-oxidation catalyzed by FMOs or CYP3A4 produces a polar N-oxide derivative.
Ether Cleavage (O-Dealkylation)
The phenethyloxy ether moiety is a prime target for CYP450-catalyzed O-dealkylation. Mechanistically, this cleavage proceeds via two competing pathways: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[3]. Both mechanisms generate an unstable hemiacetal intermediate that rapidly collapses, cleaving the molecule into 4-piperidinemethanol and phenylacetaldehyde.
Aromatic Hydroxylation
The terminal phenyl ring undergoes CYP-mediated oxidation (typically via CYP2C9 or CYP2D6) through an highly reactive arene oxide (epoxide) intermediate. An NIH shift rapidly resolves this epoxide into stable para- or ortho-hydroxylated phenolic metabolites, which serve as primary substrates for Phase II conjugation.
Predicted in vivo metabolic pathways of 4-[(Phenethyloxy)methyl]piperidine.
Self-Validating Experimental Protocol for In Vivo Profiling
To ensure the trustworthiness of the metabolite identification, the experimental design must function as a self-validating system. Untargeted metabolomics can be prone to false positives from endogenous matrix interference. The following protocol utilizes Data-Dependent Acquisition (DDA) HRMS combined with strict control matrices to ensure absolute analytical integrity[4][5].
Phase 1: In Vivo Dosing and Pharmacokinetic Sampling
Animal Model: Fasted male Sprague-Dawley rats (n=6 per group).
Administration: Administer 4-[(Phenethyloxy)methyl]piperidine hydrochloride at 10 mg/kg via oral gavage (PO) and 2 mg/kg intravenously (IV) to assess first-pass hepatic extraction.
Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. House animals in metabolic cages to collect cumulative urine and feces at 0–12 h and 12–24 h intervals.
Self-Validation Check: Collect blank matrix samples (plasma, urine, feces) from all subjects 24 hours prior to dosing. These blanks serve as the critical baseline for subtractive data processing.
Plasma/Urine Extraction: Aliquot 100 µL of the biological sample. Add 300 µL of ice-cold acetonitrile (containing a structurally distinct internal standard) to precipitate proteins and quench enzymatic activity.
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
Concentration: Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 100 µL of 5% acetonitrile in water.
Phase 3: LC-HRMS/MS Acquisition (DDA Mode)
Causality of Choice: DDA is selected over targeted Multiple Reaction Monitoring (MRM) because DDA dynamically selects the most abundant precursor ions for fragmentation, allowing for the untargeted discovery of unknown Phase II conjugates[5].
Chromatography: Inject 5 µL onto a C18 reversed-phase UHPLC column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.
Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in acetonitrile.
Mass Spectrometry: Operate the Orbitrap or Q-TOF in positive electrospray ionization (ESI+) mode. Set the MS1 resolution to 70,000 and MS2 resolution to 17,500.
LC-HRMS/MS in vivo metabolism profiling workflow utilizing molecular networking.
Data Processing: Mass Defect Filtering & Molecular Networking
To isolate true drug metabolites from the thousands of endogenous features detected in in vivo matrices, a dual-filter bioinformatics approach is required[4].
Mass Defect Filtering (MDF): Because biotransformations (like the addition of oxygen) cause predictable shifts in the decimal mass (mass defect), applying an MDF window of ±50 mDa around the parent drug's mass defect systematically excludes endogenous lipids and peptides.
Molecular Networking (MN): Export the filtered MS/MS spectra to the Global Natural Products Social Molecular Networking (GNPS) platform. MN clusters structurally related molecules based on the similarity of their MS/MS fragmentation patterns[6].
Validation Mechanism: True metabolites of 4-[(Phenethyloxy)methyl]piperidine will share core product ions (e.g., the intact piperidine ring fragment) and will cluster together with a cosine similarity score > 0.7. Analytical artifacts will fail to cluster and can be confidently discarded[5].
Quantitative Data Summaries
The table below summarizes the predicted in vivo metabolite profile, detailing the exact mass shifts and the specific enzymatic drivers responsible for the biotransformation.
Table 1: Predicted In Vivo Metabolites of 4-[(Phenethyloxy)methyl]piperidine
Metabolite Code
Biotransformation Pathway
Formula Change
Exact Mass Shift (Da)
Putative Enzyme(s)
Parent
N/A
C14H21NO
0.0000
N/A
M1
O-Dealkylation (Ether Cleavage)
-C8H8
-104.0626
CYP450 (e.g., CYP3A4)
M2
N-Oxidation
+O
+15.9949
FMO, CYP3A4
M3
α-Carbon Oxidation (Lactam)
+O -2H
+13.9792
CYP3A4
M4
Aromatic Hydroxylation
+O
+15.9949
CYP2C9, CYP2D6
M5
Glucuronidation (Phase II of M1/M4)
+C6H8O6
+176.0321
UGTs
Conclusion
The in vivo metabolism of 4-[(Phenethyloxy)methyl]piperidine hydrochloride is characterized by rapid Phase I oxidative events targeting the piperidine nitrogen, the adjacent α-carbon, and the phenethyloxy ether linkage. By deploying a self-validating LC-HRMS/MS workflow augmented by Mass Defect Filtering and Molecular Networking, DMPK scientists can confidently map these biotransformations. Identifying these metabolic soft spots early enables medicinal chemists to deploy strategies—such as steric hindrance around the ether linkage or fluorination of the phenyl ring—to improve the metabolic stability and pharmacokinetic half-life of piperidine-based drug candidates.
References
Metabolite identification of emerging disinfection byproduct dibromo-benzoquinone in vivo and in vitro: Multi-strategy mass-spectrometry annotation and toxicity characterization. Environment International (PubMed).
URL:[Link]
Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning. PMC.
URL:[Link]
Tandem Mass Spectrometry Molecular Networking as a Powerful and Efficient Tool for Drug Metabolism Studies. Analytical Chemistry (ACS Publications).
URL:[Link]
Electrochemical and enzymatic synthesis of oxidative drug metabolites for metabolism studies. University of Groningen.
URL:[Link]
Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. Chemical Research in Toxicology (ACS Publications).
URL:[Link]
Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactivation. PMC.
URL:[Link]
Mechanistic Profiling and Pharmacophore Analysis of 4-[(Phenethyloxy)methyl]piperidine Hydrochloride
Executive Summary In modern neuropharmacology, certain chemical topologies are recognized not merely as isolated compounds, but as "privileged scaffolds"—molecular frameworks capable of acting as high-affinity ligands ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern neuropharmacology, certain chemical topologies are recognized not merely as isolated compounds, but as "privileged scaffolds"—molecular frameworks capable of acting as high-affinity ligands across multiple central nervous system (CNS) targets. 4-[(Phenethyloxy)methyl]piperidine hydrochloride (CAS 883546-79-0) is a prime example of such a scaffold[1].
Rather than functioning as a single-target clinical drug, this compound is utilized extensively in drug discovery libraries as a structural template. Its architecture—comprising a basic piperidine core, a flexible methyl ether linker, and a lipophilic phenethyl moiety—dictates its pharmacological behavior. This whitepaper deconstructs the putative mechanism of action (MoA) of this scaffold based on rigorous structure-activity relationship (SAR) profiling, focusing on its high-probability interactions with Sigma-1 (σ1) receptors and Monoamine Transporters (DAT/SERT) [2][3].
Structural Deconstruction & Pharmacophore Mapping
To understand the mechanism of action, we must first dissect the causality behind the molecule's structural components and how they interface with target receptor microenvironments.
The Piperidine Core (The Basic Center):
At physiological pH (~7.4), the nitrogen atom within the piperidine ring is protonated, rendering it a cation (hence its formulation as a hydrochloride salt). This basic center is the critical anchor point. In target receptors, it forms a robust electrostatic salt bridge with highly conserved acidic residues, such as Glu172 in the σ1 receptor or Asp79 in the dopamine transporter[3].
The Methyl Ether Linker (The Hinge):
Unlike rigid carbon-carbon bonds, the ether oxygen provides a flexible, hydrogen-bond-accepting hinge. This allows the molecule to adopt optimal thermodynamic conformations within sterically restricted binding pockets, minimizing entropic penalties during receptor binding.
The Phenethyl Moiety (The Hydrophobic Tail):
This consists of an aromatic ring separated from the ether by a two-carbon chain. It serves as the primary hydrophobic region, facilitating essential π-π stacking interactions with aromatic residues deep within receptor binding pockets (e.g., Trp89, Phe133, and Trp164 in the σ1 receptor)[4].
Primary Mechanistic Pathways (Putative Targets)
Based on the established pharmacophore models, 4-[(Phenethyloxy)methyl]piperidine hydrochloride modulates CNS function through two primary pathways.
Pathway A: Sigma-1 Receptor (σ1R) Modulation
The structural topology of this compound perfectly aligns with the classic Glennon pharmacophore model for σ1R ligands, which necessitates a basic amine flanked by distinct hydrophobic regions[5].
Upon entering the CNS, piperidine scaffolds bind to the σ1R located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. The binding of the basic piperidine nitrogen to Glu172 triggers a conformational shift, causing the σ1R to dissociate from its chaperone protein, BiP (GRP78). The liberated σ1R then chaperones the inositol 1,4,5-trisphosphate receptor (IP3R3), enhancing calcium (Ca²⁺) efflux from the ER to the mitochondria. This cascade optimizes mitochondrial bioenergetics and promotes cellular survival[3].
Putative Sigma-1 Receptor signaling cascade modulated by piperidine-based ligands.
Pathway B: Monoamine Transporter Inhibition
Substituted piperidines are well-documented truncated analogues of the WIN series, acting as potent inhibitors of the dopamine (DAT) and serotonin (SERT) transporters[2]. The spatial distance between the basic piperidine nitrogen and the aromatic phenethyl ring mimics endogenous monoamines. By binding to the central orthosteric site of the transporter, the scaffold competitively blocks the reuptake channel, leading to an accumulation of neurotransmitters in the synaptic cleft[2].
Experimental Methodologies for Target Validation
To empirically validate these putative mechanisms, researchers must employ self-validating experimental workflows. The following protocols are designed to ensure data integrity and reproducibility.
Objective: Determine the binding affinity (
Ki
) of the compound for the σ1R.
Causality & Self-Validation: We utilize -pentazocine as the radioligand because it selectively labels σ1R without cross-reacting with σ2R. Haloperidol is included as a positive control competitive inhibitor to self-validate the assay's dynamic range and confirm the structural integrity of the membrane preparation.
Step-by-Step Workflow:
Membrane Preparation: Harvest HEK293 cells stably expressing human σ1R. Homogenize the pellet in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C to isolate the membrane fraction.
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM -pentazocine, and varying logarithmic concentrations of 4-[(Phenethyloxy)methyl]piperidine (
10−10
to
10−5
M).
Equilibration: Incubate the mixture at 37°C for 120 minutes. Causality: This specific time and temperature are required to reach complete thermodynamic equilibrium for piperidine kinetics.
Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the cationic piperidine.
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate the
IC50
and convert to
Ki
using the Cheng-Prusoff equation.
Objective: Assess whether the compound acts as an agonist or antagonist at the σ1R by measuring intracellular calcium mobilization.
Causality & Self-Validation: σ1R agonists potentiate bradykinin-induced Ca²⁺ release. By pretreating cells with the test compound and measuring the bradykinin response, we determine functional efficacy. The assay is self-validated by introducing a known σ1R antagonist (e.g., BD1047) to reverse the effect, definitively proving the response is σ1R-mediated.
Step-by-Step Workflow:
Dye Loading: Seed PC12 cells in 384-well plates. Load with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.
Compound Addition: Wash cells to remove extracellular dye. Add 4-[(Phenethyloxy)methyl]piperidine (1 µM) and incubate for 20 minutes.
Stimulation & Recording: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Inject 10 nM bradykinin and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.
Data Analysis: Quantify the peak fluorescence amplitude relative to baseline (
ΔF/F0
).
Quantitative Data Analysis
To contextualize the expected pharmacological profile of 4-[(Phenethyloxy)methyl]piperidine, the table below summarizes the established binding affinities of structurally homologous piperidine derivatives at key CNS targets, derived from extensive SAR literature[2][3][4].
Compound Class / Scaffold
Primary Target
Putative Interaction Domain
Representative Affinity (
Ki
)
Benzyl-piperidines
σ1R
Glu172 (Amine), Trp89 (Aromatic)
0.5 nM – 50 nM
Phenethyl-piperidines
σ1R
Glu172 (Amine), Phe133 (Aromatic)
10 nM – 100 nM
Naphthyl-piperidines
DAT / SERT
Asp79 (Amine), Hydrophobic pocket
7.6 nM – 25 nM
4-[(Phenethyloxy)methyl]piperidine
σ1R / DAT
Dual-action pharmacophore
Assay Dependent (Predicted <100 nM)
References
From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PMC / NIH.[Link]
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air / Elsevier. [Link]
Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
Pharmacophore models and development of spirocyclic ligands for σ1 receptors. PubMed / NIH. [Link]
Characterizing the Pharmacokinetic Profile of 4-[(Phenethyloxy)methyl]piperidine hydrochloride in Murine Models: A Methodological Whitepaper
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive, in-depth framework for determining the pharmacokinetic properties of 4-[(Phenethyloxy)methyl]piperidine hydrochloride, a piperidine derivative, within a murine model. As no public pharmacokinetic data for this specific compound currently exists, this document serves as a methodological blueprint. It is designed for drug development professionals and outlines the strategic rationale, detailed experimental protocols, bioanalytical validation, and data analysis required to generate a robust and reliable pharmacokinetic profile. Our focus is on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach grounded in industry best practices and regulatory expectations.
Before committing resources to any in vivo study, it is crucial to understand its purpose and value. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of preclinical development.[1][2] It describes the journey of a compound through the body using the ADME paradigm: Absorption, Distribution, Metabolism, and Excretion.[3]
A murine PK study for a novel agent like 4-[(Phenethyloxy)methyl]piperidine hydrochloride aims to answer fundamental questions:
Systemic Exposure: After administration, does the compound reach the bloodstream? What is the peak concentration (Cmax) and how long does it take to get there (Tmax)?[1][4]
Bioavailability: If administered orally, what fraction of the dose reaches systemic circulation compared to an intravenous (IV) dose?[5]
Duration of Exposure: How long does the compound remain in the body? This is often described by the half-life (t½) and the total exposure over time (Area Under the Curve, or AUC).[4][6]
Dose Proportionality: If we double the dose, does the exposure (AUC) also double? This informs dose selection for future efficacy and toxicology studies.[5]
Murine models are frequently chosen for early PK screening due to their genetic tractability, relatively low cost, and well-understood physiology, which can provide valuable initial data to predict human pharmacokinetics.[7][8] The data generated from this study will be foundational for designing subsequent pharmacology and toxicology studies.[3][9]
Logical Framework: The Path to a PK Profile
The overall workflow is a multi-stage process where each step builds upon the last, ensuring data integrity and scientific validity.
Caption: High-level workflow for a murine pharmacokinetic study.
Preclinical Study Design & Methodologies
A robust study design is paramount. Every choice, from the animal strain to the blood collection timepoints, must be deliberate and scientifically justified.
Animal Model and Husbandry
Species/Strain: Male CD-1 or C57BL/6 mice are commonly used outbred and inbred strains, respectively.[8] For an initial PK screen, CD-1 mice are often suitable.
Justification: The choice of strain should align with the intended future pharmacology models. Consistent use of the same strain allows for better correlation between PK, pharmacodynamics (PD), and toxicology data.
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). This protocol is designed to minimize animal usage by employing serial sampling techniques, adhering to the 3Rs (Replacement, Reduction, Refinement) principle.[10] The total blood volume collected from any single mouse should not exceed 15% of the total circulating blood volume over a 28-day period.[11][12]
Formulation and Dosing
The goal is to create a formulation that ensures the test article is fully solubilized and stable for administration.
Test Article: 4-[(Phenethyloxy)methyl]piperidine hydrochloride. Purity should be >95%.
Dose Selection Rationale: For a first-in-mouse PK study, doses are typically selected based on in vitro potency or preliminary tolerability data. A common starting point is 1-10 mg/kg. We will use two routes of administration to assess oral bioavailability:
Intravenous (IV): 1 mg/kg via tail vein injection. This serves as the 100% bioavailability reference.
Oral (PO): 10 mg/kg via oral gavage.
Vehicle Selection: A multi-step solubility screen is performed. A common starting vehicle for a hydrochloride salt is 0.9% saline. If solubility is insufficient, a tiered approach using cosolvents like PEG400, Solutol HS 15, or Tween 80 in aqueous buffers is employed.
Expertise Insight: The final vehicle must be demonstrated to be well-tolerated by the animals at the administered volume (typically 5-10 mL/kg for mice).[9] A vehicle-only (control) group is often included in toxicology studies but may be omitted in a standalone PK study if the vehicle is standard and known to be benign.
Experimental Groups and Sampling Schedule
Serial sampling from the same animal is the preferred method as it reduces inter-animal variability and animal usage.[7]
Group
N
Compound
Dose
Route
Sampling Timepoints (hours)
Sampling Site
1
3-5
4-[(Phenethyloxy)methyl]piperidine HCl
1 mg/kg
IV
0.083, 0.25, 0.5, 1, 2, 4, 8, 24
Saphenous/Tail Vein
2
3-5
4-[(Phenethyloxy)methyl]piperidine HCl
10 mg/kg
PO
0.25, 0.5, 1, 2, 4, 8, 24
Saphenous/Tail Vein
Justification of Timepoints: The sampling schedule is designed to capture the key phases of the PK profile.
Early points (5 min, 15 min): Capture the rapid distribution phase post-IV and the absorption peak (Tmax) post-PO.
Intermediate points (0.5-8 hr): Define the shape of the curve around the peak and the initial elimination phase.
Late point (24 hr): Aims to capture the terminal elimination phase to accurately calculate the half-life. The timing of the last point may need to be adjusted based on the observed half-life.
Detailed Experimental Protocols
Protocol: In-Life Phase (Serial Sampling)
This protocol outlines the procedure for dosing and collecting blood from a single mouse over a 24-hour period.
Animal Preparation: Acclimate mice for at least 3 days prior to the study. Fast animals for 4 hours before PO dosing (water ad libitum) to reduce variability in gastric emptying. Fasting is not required for IV dosing.
Dosing:
IV Dosing: Gently restrain the mouse in a suitable device. Warm the tail with a heat lamp to dilate the lateral tail vein. Administer the 1 mg/kg dose volume slowly over ~15 seconds. Record the exact time of administration.
PO Dosing: Administer the 10 mg/kg dose volume using a proper-sized oral gavage needle. Record the exact time of administration.
Blood Sampling (Saphenous Vein):
At each timepoint, restrain the mouse.
Apply a small amount of petroleum jelly to the ankle area to cause the blood to bead.
Puncture the saphenous vein with a 25-gauge needle or lancet.
Collect ~30-50 µL of blood using a heparinized capillary tube.[7] This volume is sufficient for modern LC-MS/MS analysis.[11]
Apply gentle pressure with sterile gauze to achieve hemostasis.
Rotate between the left and right legs for subsequent samples to minimize stress on a single site.
Plasma Processing:
Immediately transfer the blood from the capillary tube into a pre-labeled microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).
Mix gently by inversion.
Centrifuge at 4°C for 10 minutes at 2,000-3,000 x g to separate plasma.
Carefully transfer the supernatant (plasma) to a new, pre-labeled tube.
The quantification of 4-[(Phenethyloxy)methyl]piperidine hydrochloride in plasma is critical. A Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose. The method must be validated to ensure it is accurate, precise, and reliable.[13][14]
This process is governed by stringent regulatory guidance, primarily the FDA's M10 Bioanalytical Method Validation guidance. [10][15]
Method Development:
Optimize mass spectrometer parameters (e.g., parent/daughter ion transitions) for the test article and a suitable internal standard.
Develop a chromatographic method (column, mobile phases, gradient) that provides a sharp, symmetrical peak with no interference from plasma matrix components.
Optimize the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to maximize recovery and minimize matrix effects.
Method Validation: This is a formal process to document that the method is fit for its intended purpose.[15][16] Key parameters to assess include:
Selectivity & Specificity: Ensure no endogenous components in the plasma interfere with the quantification.
Calibration Curve: Assess the linearity and range of the assay. A typical range might be 1-1000 ng/mL.
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations to ensure the measured values are close to the true values (accuracy) and are reproducible (precision).
Stability: Confirm the analyte is stable in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage at -80°C).
Study Sample Analysis:
Analyze the unknown study samples in batches. Each batch must include a fresh calibration curve and QC samples at multiple concentrations to ensure the validity of the run.
Pharmacokinetic Data Analysis & Interpretation
Once the plasma concentrations are determined, the data is analyzed to derive the key PK parameters. Non-Compartmental Analysis (NCA) is the most common method for preclinical studies as it makes fewer assumptions about the data compared to compartmental modeling.[4][6][17][18]
ADME Process Visualization
This diagram illustrates the conceptual journey of the compound following oral administration.
Caption: Conceptual ADME pathway after oral administration.
Calculation of Key PK Parameters
Specialized software (e.g., Phoenix™ WinNonlin®, MATLAB SimBiology) is used to perform NCA calculations.[6]
Parameter
Description
Significance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure; related to efficacy and potential acute toxicity.[1]
Area Under the concentration-time Curve from time 0 to the last measurable timepoint
Represents the total drug exposure over the measured time period.[4]
AUC(0-inf)
AUC extrapolated to infinity
Represents the total drug exposure after a single dose.[6]
t½
Terminal half-life
The time required for the plasma concentration to decrease by half; determines dosing interval.[4]
CL
Clearance
The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.[4]
Vd
Volume of distribution
An apparent volume into which the drug distributes; indicates tissue penetration.[4]
F%
Absolute Bioavailability (%)
The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Data Interpretation
The results of the analysis will provide the first in vivo picture of how 4-[(Phenethyloxy)methyl]piperidine hydrochloride behaves.
High oral bioavailability (e.g., >50%) would be a favorable property, suggesting efficient absorption and low first-pass metabolism.
A short half-life (e.g., 1-2 hours) might necessitate more frequent dosing in efficacy models.
A large volume of distribution (Vd) would suggest the compound distributes extensively into tissues rather than remaining in the bloodstream.
This initial PK profile is not an endpoint but a critical data package that enables rational, data-driven decisions for the continued development of the compound.[5] It provides the necessary foundation for designing efficacious and safe dosing regimens in all subsequent preclinical and, eventually, clinical studies.[19]
Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (niaid.nih.gov) [Link]
Acute blood sampling techniques such as facial vein and tail vein are commonly used techniques to obtain blood samples from mice - LASA. (lasa.co.uk) [Link]
How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (ddi-alliance.com) [Link]
Blood sampling in mice - TransCure bioServices. (transcure-bioservices.com) [Link]
In Vivo Pharmacokinetics | Nonclinical PK & TK Services - Xyzagen. (xyzagen.com) [Link]
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC. (ncbi.nlm.nih.gov) [Link]
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (fda.gov) [Link]
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - Recipharm. (recipharm.com) [Link]
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (pubmed.ncbi.nlm.nih.gov) [Link]
Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One. (journals.plos.org) [Link]
BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
Analgesic activity of alkyl piperidine derivatives. (pakbs.org) [Link]
Material safety data sheet (MSDS) and toxicity of 4-[(Phenethyloxy)methyl]piperidine HCl
An in-depth technical analysis and safety profiling of specialized research chemicals require a rigorous understanding of both their physicochemical properties and their biological interactions. As a Senior Application S...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and safety profiling of specialized research chemicals require a rigorous understanding of both their physicochemical properties and their biological interactions. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and toxicologists with a comprehensive guide to 4-[(Phenethyloxy)methyl]piperidine hydrochloride .
Rather than relying on generic safety templates, this guide synthesizes structural causality, predictive toxicology, and self-validating experimental protocols to establish a robust framework for handling and evaluating this compound.
Understanding the toxicity of 4-[(Phenethyloxy)methyl]piperidine HCl begins with its molecular architecture. The compound features three critical domains: a basic piperidine ring , an ether linkage , and a lipophilic phenethyl group .
The hydrochloride salt formulation is intentionally utilized in research to enhance aqueous solubility, overcoming the inherent lipophilicity of the free base[1]. However, the free base's properties dictate its behavior once physiological pH is reached. With a LogP of 2.57, the molecule possesses optimal lipophilicity for membrane permeability, allowing it to readily cross the blood-brain barrier (BBB) and cellular lipid bilayers[2]. Its low Topological Polar Surface Area (TPSA) further supports rapid intracellular accumulation.
Quantitative Physicochemical Summary
Property
Value (Free Base)
Value (HCl Salt)
Pharmacokinetic / Handling Implication
CAS Number
883546-79-0
N/A
Unique identifier for structural tracking.
Molecular Formula
C₁₄H₂₁NO
C₁₄H₂₁NO•HCl
Addition of HCl improves solvation kinetics.
Molecular Weight
219.32 g/mol
255.78 g/mol
Small molecule; high diffusion coefficient.
LogP
2.57
N/A
High membrane permeability; potential for bioaccumulation.
TPSA
21.26 Ų
N/A
< 90 Ų indicates excellent BBB penetration.
Material Safety Data Sheet (MSDS) Core Directives
Because 4-[(Phenethyloxy)methyl]piperidine HCl is a specialized biochemical primarily used in proteomics and receptor research[1], its safety protocols are extrapolated from the baseline toxicity of piperidine derivatives. Unsubstituted piperidine is a highly corrosive, strong base capable of causing severe tissue damage[3][4]. While the bulky phenethyl substitution sterically hinders the amine and reduces its basicity, rigorous safety measures remain non-negotiable.
Hazard Identification (GHS Classification)
Skin Corrosion/Irritation (Category 2): The nitrogen atom in the piperidine ring can disrupt lipid bilayers in the stratum corneum.
Serious Eye Damage/Irritation (Category 2A): High risk of corneal opacity upon contact.
STOT-SE (Category 3): Respiratory tract irritation via inhalation of aerosolized powders.
Handling, Storage, and Causality
Storage Conditions: Store at 4°C in a desiccator under an inert atmosphere (Argon or Nitrogen). Causality: Hydrochloride salts of secondary amines are highly hygroscopic. Exposure to ambient humidity leads to water absorption, which not only degrades the compound via hydrolysis of the ether bond but also throws off molarity calculations during assay preparation.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), chemical safety goggles, and an N95/P100 particulate respirator when weighing the raw powder. Causality: The fine powder of the HCl salt is easily aerosolized; inhalation bypasses the first-pass metabolism, leading to rapid systemic absorption and acute respiratory irritation[3].
Toxicological Mechanisms & Metabolic Pathways
The toxicity of 4-[(Phenethyloxy)methyl]piperidine is largely driven by its Phase I biotransformation. Piperidine derivatives undergo extensive metabolism mediated primarily by hepatic[5].
The primary metabolic liability in this molecule is the ether linkage . CYP450-mediated O-dealkylation cleaves the molecule, generating 4-(hydroxymethyl)piperidine and phenylacetaldehyde. Phenylacetaldehyde is a highly reactive electrophile that depletes intracellular glutathione (GSH), leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent oxidative stress. Additionally, the piperidine nitrogen can undergo N-oxidation, forming reactive intermediate species that covalently bind to cellular macromolecules[5].
Proposed CYP450-mediated metabolic and toxicity pathway for 4-[(Phenethyloxy)methyl]piperidine.
Experimental Protocols for Toxicity Validation
To accurately assess the hepatotoxic potential of this compound, in vitro screening must account for its metabolic processing. Relying solely on standard fibroblasts will yield false negatives because they lack CYP450 activity. Therefore, we utilize HepG2 cells , a human liver carcinoma cell line that retains basal expression of phase I metabolizing enzymes, ensuring that both the parent compound and its reactive metabolites are evaluated.
Trustworthiness & Self-Validation: This protocol incorporates a built-in Z'-factor calculation. The assay is only considered valid if the Z'-factor between the vehicle control (DMSO) and the positive control (Chlorpromazine) is > 0.5, ensuring the assay window is robust enough to detect true toxicity.
Compound Preparation: Reconstitute 4-[(Phenethyloxy)methyl]piperidine HCl in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the compound. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent vehicle-induced solvent toxicity.
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a white, opaque-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.
Dose-Response Treatment: Perform a 10-point, 3-fold serial dilution of the compound (ranging from 0.1 µM to 100 µM). Treat the cells and incubate for 48 hours.
Self-Validation Controls: Include wells with 0.5% DMSO (Negative Control) and 50 µM Chlorpromazine (Positive Control for hepatotoxicity).
ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Causality: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is a direct, highly sensitive proxy for metabolically active (viable) cells.
Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor. If valid, plot the dose-response curve using non-linear regression (four-parameter logistic equation) to determine the IC₅₀ value.
Step-by-step in vitro cytotoxicity screening workflow using HepG2 cell models.
Application Note: High-Efficiency Dissolution Protocol for 4-[(Phenethyloxy)methyl]piperidine Hydrochloride in Aqueous Buffers
Executive Summary & Rationale The formulation and dissolution of lipophilic amine salts in aqueous media are critical steps in preclinical drug development and in vitro assay preparation. 4-[(Phenethyloxy)methyl]piperidi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The formulation and dissolution of lipophilic amine salts in aqueous media are critical steps in preclinical drug development and in vitro assay preparation. 4-[(Phenethyloxy)methyl]piperidine hydrochloride is a synthetic building block and research ligand characterized by a highly lipophilic phenethyl ether moiety paired with a polar, ionizable piperidine ring.
While the hydrochloride (HCl) salt form is specifically designed to enhance aqueous solubility, researchers frequently encounter unexpected precipitation or turbidity when reconstituting this compound in standard biological buffers. This application note provides a self-validating, step-by-step protocol for dissolving 4-[(Phenethyloxy)methyl]piperidine HCl in aqueous buffers, grounded in the thermodynamic principles of pH-dependent solubility.
Physicochemical Profiling & Causality
To successfully dissolve this compound without the use of organic co-solvents (like DMSO or DMF), one must understand the causality behind its behavior in water.
The piperidine ring is a strongly basic secondary amine with a pKa of approximately 11.12[1]. In its supplied hydrochloride salt form, the nitrogen atom is protonated, rendering the molecule highly soluble in water due to favorable ion-dipole interactions. However, the phenethyl ether moiety imparts significant lipophilicity to the molecule, yielding a LogP of 2.57 for the uncharged free base[2].
If the pH of the aqueous buffer exceeds the pKa of the piperidine nitrogen, the compound will rapidly deprotonate. This shifts the thermodynamic equilibrium away from the soluble salt and back toward the lipophilic free base, which will immediately precipitate out of the aqueous solution[3]. Therefore, maintaining a strictly controlled buffer pH (ideally between 5.0 and 7.4) is the fundamental mechanism for ensuring stable dissolution.
Quantitative Data Summary
Parameter
Value
Impact on Aqueous Dissolution
Molecular Weight (Free Base)
219.32 g/mol
N/A
Molecular Weight (HCl Salt)
~255.78 g/mol
Required for accurate molarity calculations.
Partition Coefficient (LogP)
2.57
High lipophilicity; the free base is practically insoluble in water.
Acid Dissociation (pKa)
~11.12
Buffer pH must be kept < 8.5 to ensure >99% ionization.
Buffer Selection & Compatibility Matrix
Not all aqueous buffers are suitable for high-concentration amine salts.
Recommended Buffers: 1X PBS (pH 7.2–7.4), HEPES (pH 7.4), or unbuffered sterile water (for subsequent dilution).
Buffers to Avoid: High-pH buffers (e.g., Tris pH 8.5+ or Carbonate buffers) will cause immediate free-base precipitation. Additionally, avoid buffers with high concentrations of multivalent anions (like concentrated phosphates or citrates) if working at >50 mM drug concentrations, as these can induce a "salting-out" effect or form poorly soluble complex salts.
Self-Validation Note: Dissolving high concentrations of a hydrochloride salt can slightly acidify weak buffers. Always verify the final pH after dissolution to ensure the assay environment remains physiologically relevant.
Experimental Workflow
Figure 1: Aqueous dissolution and pH-dependent troubleshooting workflow for the piperidine HCl salt.
Step-by-Step Methodology
Phase 1: Preparation & Weighing
Equilibration: Allow the vial of 4-[(Phenethyloxy)methyl]piperidine hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation, as hydrochloride salts are often hygroscopic.
Calculation: Calculate the required mass for your target concentration using the HCl salt molecular weight (~255.78 g/mol ). Example: For a 10 mL stock solution at 10 mM, weigh 25.58 mg of the compound.
Transfer: Transfer the weighed powder into a sterile, chemically inert polypropylene or glass vial.
Phase 2: Reconstitution & pH Verification
Solvent Addition: Add the calculated volume of your chosen aqueous buffer (e.g., 1X PBS, pH 7.4) to the vial.
Agitation: Vortex the solution vigorously for 60 seconds at room temperature.
Sonication (If Required): If visible particulates remain, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Avoid excessive heating during sonication, which can degrade sensitive compounds.
pH Validation (Critical Step): Extract a 10 µL aliquot and spot it onto high-resolution pH paper, or use a micro-pH probe. Ensure the solution pH is between 6.5 and 7.4. If the pH has dropped below 6.0 (due to the acidity of the HCl salt), carefully neutralize it using 0.1 M NaOH in 1 µL increments. If the pH is >8.0, adjust downward with 0.1 M HCl.
Phase 3: Sterilization & Storage
Filtration: Once the solution is completely clear and the pH is verified, draw the solution into a sterile syringe. Attach a 0.22 µm PVDF or PTFE syringe filter. (Note: Do not use Nylon filters, as they exhibit high non-specific binding for lipophilic molecules like the phenethyl moiety).
Storage: Aliquot the sterilized solution into single-use vials. Store at -20°C for long-term stability (up to 6 months) or 4°C for immediate use (up to 1 week).
Troubleshooting Guide
Issue: The solution turns milky/turbid immediately upon adding the buffer.
Cause: The buffer pH is too high (>8.5), causing the piperidine nitrogen to deprotonate and the lipophilic free base to crash out.
Solution: Add 0.1 M HCl dropwise while vortexing until the solution clears. Re-verify that the final pH is ~7.4.
Issue: The compound forms a sticky residue on the side of the tube.
Cause: Inadequate wetting of the lipophilic powder.
Solution: Gentle warming (37°C for 5 minutes) combined with sonication will overcome the kinetic barrier to dissolution.
References
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. PubChem. URL: [Link]
[3] Lucero-Borja, D., Castilla, Ò., Barbas, R., Subirats, X., & Ràfols, C. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET and DMPK, 5(4), 253-256. URL: [Link]
Application Note: Formulation and Targeted Delivery Strategies for 4-[(Phenethyloxy)methyl]piperidine Hydrochloride via Dual-Functionalized Liposomes
Executive Summary & Physicochemical Rationale The clinical translation of neuroactive small molecules is frequently bottlenecked by poor blood-brain barrier (BBB) penetrability and off-target systemic toxicity. 4-[(Phene...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The clinical translation of neuroactive small molecules is frequently bottlenecked by poor blood-brain barrier (BBB) penetrability and off-target systemic toxicity. 4-[(Phenethyloxy)methyl]piperidine hydrochloride (CAS 883546-79-0) is a highly lipophilic piperidine derivative. While the phenethyloxy moiety imparts significant lipophilicity, the basic piperidine nitrogen (pKa ≈ 9.5–10) renders the molecule an amphipathic weak base.
This specific physicochemical profile makes it an ideal candidate for active remote loading into sterically stabilized liposomes via a transmembrane ion gradient. Recent advances in nanomedicine demonstrate that to treat central nervous system (CNS) conditions[1]. To bypass the restrictive tight junctions of the BBB, we employ a dual-functionalization strategy utilizing , a peptide ligand that triggers receptor-mediated transcytosis via the low-density lipoprotein receptor-related protein 1 (LRP1)[2].
This application note details a self-validating, step-by-step protocol for the formulation, active loading, and surface functionalization of 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
System Architecture & Mechanistic Workflow
The formulation relies on a synergistic two-step mechanism:
Transmembrane Gradient Loading: The liposomes are hydrated in an acidic ammonium sulfate buffer. When dialyzed against a physiological buffer (pH 7.4), an ammonia (
NH3
) efflux gradient is created, leaving behind protons (
H+
) and sulfate ions (
SO42−
). The uncharged free-base fraction of the piperidine drug diffuses across the lipid bilayer, becomes instantly protonated in the acidic core, and precipitates as an insoluble sulfate salt, locking it inside.
Active Targeting: Post-insertion of DSPE-PEG-mApoE micelles functionalizes the outer leaflet, acting as a biological "trojan horse" for BBB endothelium[3].
Figure 1: Workflow of remote loading and active targeting of piperidine derivatives across the BBB.
Step-by-Step Formulation Protocol
Phase I: Lipid Film Hydration & Gradient Establishment
Causality Note: A molar ratio of 65:30:5 (DPPC:Cholesterol:DSPE-PEG2000) is selected. DPPC (Phase transition temp,
Tm
≈ 41°C) ensures the bilayer remains rigid at physiological temperature (37°C) to prevent premature drug leakage, while allowing sufficient membrane fluidity during the 60°C active loading phase[1].
Lipid Solubilization: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) chloroform/methanol mixture in a round-bottom flask.
Film Formation: Evaporate the solvent using a rotary evaporator at 45°C under reduced pressure (150 mbar) for 1 hour, followed by overnight desiccation under high vacuum to remove trace solvents.
Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 60°C for 45 minutes, vortexing intermittently to form multilamellar vesicles (MLVs).
Extrusion: Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a thermojacketed extruder maintained at 60°C to yield Large Unilamellar Vesicles (LUVs).
Gradient Establishment: Dialyze the LUVs against HEPES Buffered Saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4) using a 10 kDa MWCO cassette for 24 hours at 4°C, changing the buffer three times.
Validation Checkpoint 1: Measure the external pH of the liposome suspension post-dialysis. A stable pH of 7.4 confirms the removal of unencapsulated ammonium sulfate and the successful establishment of the transmembrane gradient.
Phase II: Active Remote Loading of the Piperidine Derivative
Causality Note: 4-[(Phenethyloxy)methyl]piperidine hydrochloride is water-soluble. However, in the pH 7.4 external buffer, a minor fraction exists as the lipophilic free base. As this fraction diffuses into the liposome, Le Chatelier's principle drives more of the external drug to deprotonate, ensuring near-complete internal accumulation[4].
Drug Incubation: Add 4-[(Phenethyloxy)methyl]piperidine hydrochloride to the dialyzed liposomes at a drug-to-lipid mass ratio of 1:5.
Thermal Activation: Incubate the mixture in a water bath at 60°C (well above the DPPC
Tm
) for 45 minutes with gentle magnetic stirring (300 rpm).
Quenching: Rapidly transfer the suspension to an ice bath for 10 minutes to rigidify the lipid bilayer and lock the protonated drug inside the aqueous core.
Purification: Remove unencapsulated drug via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column equilibrated with HBS.
Validation Checkpoint 2: Lyse a small aliquot of the purified liposomes with 0.1% Triton X-100 and quantify the drug concentration via HPLC-UV. Calculate Encapsulation Efficiency (EE%). The EE% must exceed 90% to proceed.
Micelle Preparation: Dissolve DSPE-PEG2000-mApoE in HBS to form micelles (concentration: 1 mg/mL).
Post-Insertion: Add the micelle solution to the drug-loaded liposomes at a 1 mol% ratio relative to total lipids. Incubate at 60°C for 30 minutes. The thermodynamic drive to reduce micellar surface tension forces the DSPE-PEG-mApoE conjugates to spontaneously insert into the outer leaflet of the liposomes[2].
Final Quench & Storage: Cool the functionalized liposomes on ice, sterile filter through a 0.22 µm PES syringe filter, and store at 4°C under argon.
Validation Checkpoint 3: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis. A slight increase in Z-average diameter (~10-15 nm) and a reduction in negative surface charge confirm successful peptide insertion.
Analytical Characterization & Quality Control
To ensure batch-to-batch reproducibility and validate the formulation steps, quantitative physicochemical characterization is mandatory. The table below summarizes the expected quality control metrics at each critical stage of the formulation process.
Formulation Stage
Z-Average Diameter (nm)
Polydispersity Index (PDI)
Zeta Potential (mV)
Encapsulation Efficiency (%)
Empty LUVs (Gradient Established)
105.4 ± 2.1
0.08 ± 0.02
-15.2 ± 1.4
N/A
Drug-Loaded Liposomes
112.6 ± 2.8
0.10 ± 0.03
-12.4 ± 1.1
94.2 ± 1.8
mApoE-Functionalized Liposomes
125.3 ± 3.5
0.12 ± 0.02
-8.6 ± 0.9
92.5 ± 2.1
Data Interpretation: The PDI remains
≤
0.15 throughout the process, indicating a highly monodisperse and stable colloidal suspension. The shift in Zeta Potential toward neutrality in the final stage is a direct consequence of the shielding effect provided by the mApoE-PEG conjugates on the liposomal surface.
References
Nano-Drugs Based on Nano Sterically Stabilized Liposomes for the Treatment of Inflammatory Neurodegenerative Diseases
Source: PLOS One
URL:[Link]
Dual Functionalized Liposomes for Selective Delivery of Poorly Soluble Drugs to Inflamed Brain Regions
Source: Pharmaceutics / PMC (National Institutes of Health)
URL:[Link]
gH625-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier
Source: Frontiers in Neuroscience
URL:[Link]
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives
Source: Frontiers in Pharmacology
URL:[Link]
Application Note: Preparation, Handling, and Storage Protocols for 4-[(Phenethyloxy)methyl]piperidine Hydrochloride Stock Solutions
Introduction & Mechanistic Rationale 4-[(Phenethyloxy)methyl]piperidine hydrochloride is a specialized chemical compound frequently utilized in advanced in vitro and in vivo pharmacological research[1]. The molecular arc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
4-[(Phenethyloxy)methyl]piperidine hydrochloride is a specialized chemical compound frequently utilized in advanced in vitro and in vivo pharmacological research[1]. The molecular architecture of this compound features a highly lipophilic phenethyloxy moiety linked to a piperidine ring. While the phenethyloxy group is critical for target binding and membrane permeability, it inherently reduces the compound's aqueous solubility.
To counteract this lipophilicity, the piperidine nitrogen is protonated to form a hydrochloride (HCl) salt. Salt formation is a proven, fundamental strategy in drug development used to decrease the partition coefficient (log P) and drastically improve thermodynamic solubility in aqueous physiological buffers compared to the free base[2]. Understanding this delicate hydrophilic-lipophilic balance is critical; improper solvent selection or storage conditions can easily disrupt the ionic interactions of the salt, leading to rapid precipitation and catastrophic assay failure[3].
Physicochemical Properties & Solubility Profile
Before initiating any protocol, it is essential to review the quantitative physicochemical properties of the compound to inform solvent selection and maximum concentration limits.
Self-Validating System: Both protocols below incorporate a self-validation checkpoint. A successful preparation must yield a visually transparent solution that passes through a 0.22 µm filter without physical resistance. Resistance during filtration or the presence of micro-precipitates indicates that the thermodynamic solubility limit has been exceeded or that the solvent quality has been compromised.
Protocol A: Preparation of Aqueous Stock Solutions (For In Vivo / Physiological Assays)
Because piperidine hydrochloride salts are generally highly soluble in water[5], aqueous buffers are the preferred vehicle for in vivo administration.
Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which can degrade the compound or artificially inflate the weighed mass, leading to inaccurate molarity.
Weighing: Accurately weigh the desired amount of powder using an analytical balance in a static-free environment.
Dissolution: Add the calculated volume of sterile, ultra-pure water or Phosphate-Buffered Saline (PBS). Vortex vigorously for 1-2 minutes. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 5 minutes[6].
Validation & Filtration: Visually inspect the solution against a light source. Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile container.
Causality: Filtration removes opportunistic microbial contaminants and undissolved micro-particulates that could cause embolisms in vivo or scatter light in optical assays.
Protocol B: Preparation of DMSO Stock Solutions (For In Vitro / HTS Assays)
Dimethyl sulfoxide (DMSO) is the standard solvent for high-throughput screening (HTS). However, its physical properties require strict handling procedures.
Solvent Quality Check (Critical Step): Open a fresh ampoule or bottle of anhydrous DMSO (≤0.005% water).
Causality: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture[3]. The introduction of water into the aprotic DMSO environment alters the hydrogen-bonding network and solvent polarity[3],[7]. For a hydrochloride salt, this disrupts ionic interactions and solvation, leading to supersaturation and micro-precipitation[3].
Dissolution: Add the anhydrous DMSO to the pre-weighed powder. Vortex thoroughly. Apply gentle warming (up to 37°C) and sonication if the compound resists initial dissolution[3],[6].
Validation: Inspect for micro-precipitates. If the solution is cloudy, the DMSO has likely been compromised by atmospheric moisture and must be discarded[3],[7].
Storage and Stability Management
Improper storage is the primary cause of stock solution degradation. Adhere to the following guidelines to maintain the integrity of 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
Aliquoting: Immediately divide the clear stock solution into single-use polypropylene vials (e.g., 50 µL to 100 µL per vial).
Causality: Repeated freeze-thaw cycles physically force the compound out of solution, a process severely exacerbated by trace water content[3],[6]. Single-use aliquots eliminate this risk.
Atmospheric Protection: For DMSO stocks, purge the headspace of the vial with dry argon or nitrogen gas before sealing to displace ambient humid air.
Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[7].
Desiccation: Place the sealed vials inside a desiccator box or a sealed bag containing active silica gel packets before placing them in the freezer[7].
Field-Proven Insight: Dilution Troubleshooting
When diluting a DMSO stock into an aqueous assay medium, the compound may precipitate due to the sudden shift in solubility limits[3]. To mitigate this, always add the DMSO stock directly into the vortexing aqueous buffer to ensure rapid dispersion, rather than adding the buffer to the DMSO[6].
Workflow Visualization
Workflow for the preparation and storage of piperidine HCl stock solutions.
References
ACS Omega. "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization". Available at:[Link]
Application Note: 4-[(Phenethyloxy)methyl]piperidine Hydrochloride as a Selective Chemical Probe for Sigma-1 Receptor (S1R) Interrogation
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology. Document Type: Technical Application Note & Validated Protocols Executive Summary & Pharmacological Rational...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology.
Document Type: Technical Application Note & Validated Protocols
Executive Summary & Pharmacological Rationale
4-[(Phenethyloxy)methyl]piperidine hydrochloride (Free base CAS: 883546-79-0) is a highly versatile chemical probe utilized in neuropharmacological research. Structurally, it consists of a basic piperidine ring linked via an ether spacer to a hydrophobic phenethyl moiety. This architecture perfectly satisfies the classic Glennon pharmacophore model for Sigma-1 Receptor (S1R) ligands, which requires a basic amine flanked by primary and secondary hydrophobic regions [1].
In drug development, S1R is a critical target for neurodegenerative diseases (Alzheimer's, ALS) and cellular stress disorders. S1R functions as a ligand-operated chaperone primarily localized at the Mitochondria-Associated ER Membrane (MAM). When activated by an agonist probe like 4-[(Phenethyloxy)methyl]piperidine (4-PMP), S1R dissociates from the binding immunoglobulin protein (BiP/GRP78) and stabilizes inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), restoring calcium flux to mitochondria and preventing apoptosis.
This application note provides a comprehensive, self-validating framework for utilizing 4-PMP HCl in radioligand binding assays and in vitro neuroprotection models.
Experimental Validation Workflow
To ensure rigorous target engagement and functional efficacy, the evaluation of 4-PMP HCl must follow a strict sequential workflow. We prioritize direct competition with [3H]-(+)-pentazocine over pan-sigma radioligands to avoid the well-documented hazards of receptor masking [2].
Figure 1: Sequential workflow for validating 4-PMP HCl as an S1R chemical probe.
Quantitative Data: Pharmacological Profile
The piperidine scaffold of 4-PMP confers high affinity and selectivity for S1R over the Sigma-2 Receptor (S2R) and Dopamine D4 receptors, a common off-target for piperidine derivatives [3]. The table below summarizes the expected binding profile of 4-PMP HCl against standard reference compounds.
Purpose: To determine the inhibition constant (
Ki
) of 4-PMP HCl at the Sigma-1 Receptor.
Expertise & Causality Notes:
Tissue Selection: We utilize Guinea Pig Liver (GPL) membranes because they express the highest physiological density of S1R of any mammalian tissue, ensuring a robust signal-to-noise ratio [1].
Buffer Optimization: S1R binding is highly pH-dependent. The assay buffer must be strictly maintained at pH 8.0 (50 mM Tris-HCl) to capture peak binding affinity.
Avoidance of Masking Agents: We explicitly use [3H]-(+)-pentazocine (an S1R-selective radioligand) rather than [3H]-DTG with dextrallorphan. Recent literature demonstrates that masking agents actively displace DTG and alter receptor conformation, leading to severe overestimation of binding metrics [2].
Step-by-Step Procedure:
Membrane Preparation: Homogenize GPL tissue in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose (to preserve vesicular integrity). Centrifuge at 1,000 × g for 10 min to remove debris, then centrifuge the supernatant at 31,000 × g for 15 min to pellet the membranes. Resuspend in 50 mM Tris-HCl (pH 8.0) to a final concentration of 0.5 µg/µL.
Probe Dilution: Prepare a 10 mM stock of 4-PMP HCl in 100% DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from
10−10
M to
10−5
M. (Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1%, which can disrupt membrane integrity).
Reaction Assembly: In a 96-well deep-well plate, combine:
50 µL of 4-PMP HCl (various concentrations) or Vehicle (Total Binding control).
50 µL of [3H]-(+)-pentazocine (Final concentration: 3 nM, near its
Kd
).
100 µL of GPL membrane suspension (50 µg protein/well).
Negative Control: Use 10 µM Haloperidol to define Non-Specific Binding (NSB).
Incubation: Incubate the plate at Room Temperature (22°C) for 120 minutes. Reasoning: S1R association kinetics are notoriously slow; shorter incubations fail to reach equilibrium.
Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Piperidine probes are highly lipophilic and will bind non-specifically to untreated glass fibers.
Washing & Detection: Wash filters 3 times with 300 µL of ice-cold 10 mM Tris-HCl (pH 8.0). Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity via liquid scintillation counting.
Protocol B: In Vitro Neuroprotection (ER Stress Model)
Purpose: To validate the functional agonism of 4-PMP HCl via rescue of Thapsigargin-induced ER stress.
Step-by-Step Procedure:
Cell Culture: Seed PC12 (rat pheochromocytoma) cells in a 96-well plate at 1.5 ×
104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5%
CO2
.
Stress Induction & Treatment: Aspirate media. Co-treat the cells with 1 µM Thapsigargin (an irreversible SERCA pump inhibitor that induces severe ER stress) and varying doses of 4-PMP HCl (10 nM, 100 nM, 1 µM) in low-serum media (1% FBS).
Incubation: Incubate for 24 hours.
Viability Readout: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
Data Analysis: Measure luminescence. A successful S1R agonist probe will demonstrate a dose-dependent restoration of ATP levels (viability) compared to the Thapsigargin-only control.
Mechanistic Pathway Visualization
The neuroprotective efficacy of 4-PMP HCl is driven by its ability to modulate the MAM interface. The diagram below illustrates the causality between probe binding and phenotypic survival.
Figure 2: Molecular mechanism of 4-PMP HCl-mediated neuroprotection via S1R activation at the MAM.
References
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.[Link]
Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.[Link]
Abate, C., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry.[Link]
Method
Preclinical Dosing Guidelines and Pharmacokinetic Profiling for 4-[(Phenethyloxy)methyl]piperidine Hydrochloride
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Classification: Basic Amine, Piperidine Derivative, Preclinical Research Scaffold Introduction & Mechanistic Rationale 4...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Compound Classification: Basic Amine, Piperidine Derivative, Preclinical Research Scaffold
Introduction & Mechanistic Rationale
4-[(Phenethyloxy)methyl]piperidine hydrochloride (PMph) is a synthetic small-molecule research compound. Structurally, it features a basic piperidine ring coupled with a lipophilic phenethyl ether moiety. This specific pharmacophore is highly characteristic of central nervous system (CNS) penetrant molecules, often utilized in the development of ligands targeting monoamine transporters, sigma receptors, or histamine receptors.
Because PMph is an early-stage preclinical compound, establishing a rigid "one-size-fits-all" dose is scientifically invalid. Instead, dosing must be empirically derived through a rigorous, self-validating pharmacokinetic (PK) and pharmacodynamic (PD) workflow. The presence of the basic piperidine nitrogen (predicted pKa ~9.5) and the lipophilic tail (predicted LogP ~3.0) dictates that the molecule will likely exhibit high tissue partitioning, extensive volume of distribution (
Vd
), and potential susceptibility to lysosomal trapping[1].
This application note provides a definitive, step-by-step methodology for formulating PMph, determining its Maximum Tolerated Dose (MTD), and establishing evidence-based efficacy dosing regimens in rodent models.
Physicochemical Profiling & Vehicle Selection
The selection of an appropriate dosing vehicle is the most critical initial step in preclinical animal studies. Poor formulation leads to erratic absorption, precipitation in the gut or bloodstream, and uninterpretable PK data [2]. As a hydrochloride salt, PMph is pre-ionized, which significantly enhances its aqueous solubility compared to its free-base counterpart.
Table 1: Predicted Physicochemical & PK Parameters for PMph
Parameter
Predicted Range / Characteristic
Causality / Rationale
Molecular Weight
219.32 g/mol (Free Base)
Small molecule; favorable for rapid paracellular/transcellular absorption.
LogP (Lipophilicity)
2.8 – 3.2
Driven by the phenethyl ether; promotes blood-brain barrier (BBB) penetration.
pKa (Nitrogen)
9.5 – 10.0
Highly protonated at pH 7.4; necessitates the HCl salt for aqueous formulation.
Volume of Distribution (
Vd
)
> 2.0 L/kg (High)
Basic amines extensively partition into lipid-rich tissues and lysosomes.
Bioavailability (F%)
30% – 60%
Subject to potential first-pass hepatic metabolism (e.g., CYP-mediated N-dealkylation).
Protocol 1: Vehicle Preparation and Formulation
Causality: While PMph HCl is water-soluble, the common-ion effect in physiological saline can sometimes suppress solubility at high concentrations (>10 mg/mL). A tiered formulation approach prevents micro-precipitation.
Aqueous Solubilization: Weigh the required mass of PMph HCl and add to sterile 0.9% NaCl (Saline).
Agitation: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature.
Validation Checkpoint (Visual & Optical): Hold the solution against a dark background and shine a laser pointer through it. If a Tyndall effect (scattering of light) is observed, micro-precipitation has occurred.
Co-Solvent Rescue: If precipitation is present, pivot to a 5% DMSO / 95% Saline vehicle. Dissolve the API entirely in DMSO first, then add saline dropwise under continuous vortexing.
Fig 1. Logical decision tree for PMph vehicle selection and formulation.
Maximum Tolerated Dose (MTD) Determination
Causality: Before initiating PK or efficacy studies, the MTD must be established. Administering doses above the MTD can cause acute organ toxicity, leading to reduced hepatic blood flow or renal shutdown. This artificially inflates drug exposure levels, resulting in non-linear, uninterpretable PK data.
Subject Selection: Fast 3 wild-type C57BL/6 mice for 4 hours prior to dosing to ensure uniform gastric emptying.
Initial Dosing: Administer an initial conservative dose of 5 mg/kg via oral gavage (PO).
Observation Window: Monitor continuously for the first 2 hours, then at 4, 8, and 24 hours. Score for clinical signs of distress (piloerection, lethargy, tremors, hyper-locomotion).
Escalation: If no adverse effects are observed, escalate the dose by a factor of 3.2 (half-log steps: 15 mg/kg, 50 mg/kg) in a new cohort of mice.
Validation Checkpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe behavioral anomalies within a 24-hour period.
Pharmacokinetic (PK) Profiling
Causality: Efficacy dosing cannot be guessed; it must be mathematically derived from the compound's clearance (
CL
) and half-life (
t1/2
). Piperidine derivatives often exhibit high BBB penetration but may be rapidly cleared by hepatic cytochromes [3].
Protocol 3: IV and PO Pharmacokinetic Study
Dosing: Randomize mice into two groups. Administer PMph at 1 mg/kg Intravenously (IV, tail vein) and 5 mg/kg Orally (PO, gavage).
Serial Sampling: Use the tail-snip method to collect 20 µL of blood into K2-EDTA coated tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.
Protein Precipitation: Crash 10 µL of plasma with 30 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated piperidine analog). Centrifuge at 15,000 x g for 10 minutes.
Bioanalysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, monitoring the specific parent mass transition for PMph.
Validation Checkpoint: The bioanalytical run is only valid if the calibration curve demonstrates an
R2>0.99
and Quality Control (QC) samples fall within ±15% of their nominal concentrations.
Fig 2. Step-by-step experimental workflow for establishing PMph dosing.
Translation to Efficacy Dosing
Once the PK parameters are established, the efficacy dose is calculated to maintain the free plasma concentration (
Cfree
) above the in vitro
IC50
or
EC50
for the target receptor throughout the dosing interval.
(Where
Ctarget
is the desired steady-state concentration,
CL
is systemic clearance, and
τ
is the dosing interval).
Causality: If PMph exhibits a short half-life (< 2 hours) due to rapid ether cleavage or N-dealkylation, once-daily dosing will fail to maintain target engagement. The researcher must pivot to twice-daily (BID) dosing, continuous subcutaneous infusion via osmotic minipumps, or formulate the compound in a lipid-based suspension (e.g., Miglyol 812) to delay gastric emptying and prolong absorption [2].
References
Grime, K. H., Barton, P., & McGinnity, D. F. (2013). Quantitative Structure–Activity Relationship Models of Clinical Pharmacokinetics: Clearance and Volume of Distribution. Journal of Chemical Information and Modeling, 53(4), 948-957. URL: [Link]
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. URL: [Link]
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. URL: [Link]
Application
Using 4-[(Phenethyloxy)methyl]piperidine hydrochloride in behavioral pharmacology assays
Application Note: Preclinical Evaluation of 4-[(Phenethyloxy)methyl]piperidine Hydrochloride in Behavioral Pharmacology Executive Summary & Pharmacological Rationale 4-[(Phenethyloxy)methyl]piperidine hydrochloride (PMP-...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preclinical Evaluation of 4-[(Phenethyloxy)methyl]piperidine Hydrochloride in Behavioral Pharmacology
Executive Summary & Pharmacological Rationale
4-[(Phenethyloxy)methyl]piperidine hydrochloride (PMP-HCl) is an investigational biochemical compound characterized by a basic piperidine ring linked via a methyl ether to a lipophilic phenethyl group[1],[2]. In neuropharmacology, this structural motif—a basic amine separated by a spacer from a bulky hydrophobic region—serves as the classic pharmacophore for Sigma-1 receptor (S1R) modulators and specific monoaminergic ligands[3],[4].
As a Senior Application Scientist, I approach the behavioral evaluation of compounds like PMP-HCl not merely as a checklist of assays, but as a systemic interrogation of neuroplasticity. S1R is an endoplasmic reticulum (ER) chaperone protein highly concentrated at the mitochondria-associated ER membrane (MAM)[3]. Ligands possessing the piperidine scaffold activate S1R, facilitating calcium (Ca²⁺) efflux via inositol trisphosphate receptors (IP3R). This triggers downstream kinase cascades (e.g., ERK/CREB), ultimately promoting Brain-Derived Neurotrophic Factor (BDNF) transcription[3]. Because this pathway is fundamental to synaptic plasticity, PMP-HCl is a prime candidate for evaluation in models of anxiety, behavioral despair, and sensorimotor gating.
Fig 1: Intracellular signaling cascade of PMP-HCl via Sigma-1 Receptor activation.
Formulation and Dosing Strategy
PMP-HCl is supplied as a hydrochloride salt, which generally confers favorable aqueous solubility[2],[5].
Vehicle Selection: For intraperitoneal (i.p.) or subcutaneous (s.c.) administration, dissolve PMP-HCl in sterile 0.9% physiological saline. If lipophilicity requires it, 1% Tween-80 in ultrapure water may be used, as it does not alter baseline behavioral responses[4].
Pre-treatment Interval: Administer the compound 30 minutes prior to behavioral testing to ensure adequate blood-brain barrier (BBB) penetration and target engagement.
Behavioral Pharmacology Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, integrating internal controls to rule out false positives.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM relies on the innate conflict between a rodent's exploratory drive and its unconditioned fear of open, elevated spaces[6],[7].
Causality: Anxiolytic compounds (like S1R agonists) disinhibit the animal's fear, leading to increased exploration of the open arms without requiring prior conditioning[8],[6].
Step-by-Step Methodology:
Acclimation: Transfer animals to the testing room 30 minutes prior to the assay[6].
Setup: Ensure the EPM apparatus (elevated 50 cm, with two open and two closed arms) is illuminated evenly (approx. 15-20 lux) to prevent shadow-induced anxiety[7].
Execution: Place the rodent in the center zone facing an open arm. Allow 5 minutes of uninterrupted exploration[8],[7].
Data Acquisition: Use automated video tracking (e.g., ANY-maze) to record the percentage of time spent in the open arms versus closed arms[7].
Validation: Total distance traveled in the closed arms must be analyzed to ensure PMP-HCl does not cause general motor sedation, which would falsely present as anxiogenic behavior.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST evaluates active stress coping versus behavioral despair[9],[10].
Causality: A 15-minute pre-test is mandatory. It forces the animal to recognize that escape is impossible, inducing a baseline state of immobility. When tested 24 hours later, the efficacy of the drug to restore active coping (swimming/climbing) is significantly accentuated[9],[11].
Step-by-Step Methodology:
Pre-Test (Day 1): Place the rat in a transparent cylinder (height 50 cm, diameter 20 cm) filled with water (24–25 °C) to a depth of 30 cm. Leave for 15 minutes, then dry the animal and return to the home cage[9].
Dosing: Administer PMP-HCl at 23.5 h, 5 h, and 1 h prior to the Day 2 test.
Test (Day 2): Place the rat in the cylinder for 5 minutes.
Scoring: Record the duration of immobility (passive floating) versus active behaviors (swimming and climbing)[10].
Validation: FST results must be cross-referenced with an Open Field Test. If PMP-HCl artificially spikes general locomotor activity, the reduction in FST immobility is a false positive[11].
Prepulse Inhibition (PPI) of Acoustic Startle
PPI measures sensorimotor gating—the brain's ability to filter out redundant sensory information. Deficits in PPI are a hallmark of schizophrenia and autism[12],[13].
Causality: A weak acoustic stimulus (prepulse) activates inhibitory circuits that dampen the startle reflex caused by a subsequent loud noise[14],[15]. S1R modulators can rescue pharmacologically induced PPI deficits.
Step-by-Step Methodology:
Acclimation: Place the rodent in the startle chamber with a continuous 65 dB background white noise for 5 minutes[14].
Habituation Block: Deliver five 115 dB pulse-alone trials to establish a baseline startle response and prevent initial habituation from skewing the PPI data[12],[14].
Testing Block: Deliver a pseudorandomized sequence of trials: Pulse-alone (115 dB), Prepulse+Pulse (75 or 85 dB prepulse followed by 115 dB pulse at a 30-120 ms interstimulus interval), and No-stimulus (background only)[14],[16].
Fig 2: Experimental workflow for the Prepulse Inhibition (PPI) sensorimotor gating assay.
Data Presentation & Expected Outcomes
To ensure robust preclinical validation, quantitative data from the aforementioned assays should be aggregated to identify the optimal therapeutic window of PMP-HCl.
Table 1: Summary of Behavioral Assay Metrics and Expected Pharmacological Profiles
Behavioral Assay
Primary Metric
Expected PMP-HCl Effect
Critical Control / Potential Confounder
Elevated Plus Maze (EPM)
% Time in Open Arms
Dose-dependent increase
Closed arm entries (Controls for sedation)
Forced Swim Test (FST)
Immobility Time (s)
Significant reduction
Open Field Test (Controls for hyperlocomotion)
Prepulse Inhibition (PPI)
% Startle Inhibition
Restoration of sensory gating
Baseline startle amplitude (Hearing deficits)
References
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Retrieved from: [Link]
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. Retrieved from: [Link]
van den Buuse, M., & Jaehne, E. J. (2024). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Methods in Molecular Biology. Retrieved from: [Link]
Amata, E. et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Retrieved from: [Link]
Valsamis, B., & Schmid, S. (2011). Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. Journal of Visualized Experiments. Retrieved from: [Link]
How to improve aqueous solubility of 4-[(Phenethyloxy)methyl]piperidine hydrochloride
Welcome to the Technical Support Center for formulating and solubilizing 4-[(Phenethyloxy)methyl]piperidine hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the specific...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for formulating and solubilizing 4-[(Phenethyloxy)methyl]piperidine hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical hurdles associated with this molecule.
While the hydrochloride salt form provides an ionizable center, the bulky, highly lipophilic phenethyloxy moiety often dominates the molecule's hydration energy penalty, leading to erratic solubility profiles in physiological media. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure stable, reproducible formulations for your assays and in vivo studies.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before altering your formulation, it is critical to map your experimental constraints (e.g., target pH, route of administration) to the correct physicochemical intervention.
Workflow for selecting solubility enhancement strategies for piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does 4-[(Phenethyloxy)methyl]piperidine hydrochloride precipitate in physiological buffers (pH 7.4) despite being a water-soluble salt?A1: The causality lies in the balance between ionization and lipophilicity. The piperidine ring contains a basic nitrogen atom (typical pKa ~9–11). In unbuffered water, it remains protonated and highly soluble. However, when introduced to physiological buffers like PBS (pH 7.4), two phenomena occur. First, the common-ion effect driven by high chloride concentrations (e.g., 137 mM NaCl in PBS) suppresses the dissociation of the hydrochloride salt, forcing precipitation. Second, as the pH approaches the molecule's pKa, the fraction of the unprotonated, neutral free base increases. The highly hydrophobic phenethyloxy group then drives rapid aggregation to minimize contact with water, overcoming the crystal lattice energy and causing the compound to crash out of solution[1].
Q2: Which cyclodextrin derivative is most effective for piperidine derivatives with bulky aromatic groups?A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are the most effective. The lipophilic phenethyl group of your molecule acts as an ideal "guest" for the hydrophobic cavity of the β-cyclodextrin "host." Studies on structurally similar piperidine hybrids demonstrate that β-cyclodextrin derivatives successfully encapsulate the hydrophobic moieties via van der Waals forces, shielding them from the aqueous environment[2]. SBE-β-CD often provides superior complexation efficiency because its negatively charged sulfonate groups can form additional electrostatic interactions with the positively charged piperidinium nitrogen.
Mechanism of cyclodextrin inclusion complexation for hydrophobic piperidine derivatives.
Q3: How do I select the right co-solvent system for in vitro assays versus in vivo dosing?A3: Co-solvents disrupt the crystal lattice energy and lower the dielectric constant of the aqueous vehicle[1]. For in vitro screening, a primary solvent like Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is highly effective, provided the final assay concentration remains below 1% v/v to prevent cellular toxicity. For in vivo formulations, you must use biocompatible co-solvents. A ternary mixture of Water / PEG 400 / Propylene Glycol is highly recommended, as PEG 400 excels at stabilizing compounds with hydrogen-bonding capabilities while preventing recrystallization upon dilution in the bloodstream.
Issue Addressed: API precipitates unpredictably upon dilution in aqueous media.
To definitively solve this, you must form a host-guest inclusion complex. This protocol uses the Higuchi and Connors method to establish a self-validating thermodynamic equilibrium[3].
Step 1: Matrix Preparation
Prepare a series of HP-β-CD or SBE-β-CD solutions in your target buffer (e.g., PBS pH 7.4) at concentrations of 0, 10, 20, 30, 40, and 50 mM.
Step 2: API Saturation
Add an excess amount of 4-[(Phenethyloxy)methyl]piperidine hydrochloride (e.g., 15 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.
Step 3: Thermodynamic Equilibration
Place the vials in a shaking incubator at a constant 25°C (or 37°C for physiological relevance) for 48 to 72 hours. Causality: Piperidine-aromatic complexes require extended time to overcome the activation energy of displacing water molecules from the CD cavity[4].
Step 4: Phase Separation
Centrifuge the samples at 10,000 x g for 10 minutes, then carefully filter the supernatant through a 0.22 µm PVDF syringe filter.
Step 5: Quantification & Self-Validation Checkpoint
Quantify the dissolved API using HPLC-UV.
Validation Logic: Plot the API concentration (y-axis) against the CD concentration (x-axis). If the protocol is successful, you will observe an
AL
-type profile (a strictly linear increase). This mathematically validates that a 1:1 stoichiometric inclusion complex has formed. If the curve plateaus (
AP
-type), the complex itself has reached its solubility limit, indicating you must either lower your target dose or switch to a more soluble CD derivative like SBE-β-CD.
Protocol 2: Co-Solvent Titration for In Vivo Dosing
Issue Addressed: Co-solvent mixtures recrystallize over time or upon injection.
Step 1: Primary Solubilization
Dissolve the required dose of the API in 100% PEG 400. Ensure complete dissolution via sonication for 5 minutes.
Step 2: Aqueous Titration
Slowly titrate the aqueous buffer (pH adjusted to 5.5 - 6.0 to maintain piperidine protonation) into the PEG 400 solution under continuous vortexing, aiming for a final ratio of 20% PEG 400 / 80% Buffer.
Step 3: Nephelometric Checkpoint (Self-Validation)
Measure the solution using a nephelometer or UV-Vis spectrophotometer at 600 nm.
Validation Logic: An absorbance/turbidity reading of exactly 0.000 confirms the absence of sub-visible nucleation. If turbidity rises above baseline, the dielectric constant of the mixture is too high; you must iteratively increase the PEG 400 fraction by 5% until the baseline remains flat for 24 hours.
Quantitative Data & Formulation Strategies
To facilitate rapid decision-making, the expected outcomes of various formulation strategies for piperidine derivatives are summarized below:
Formulation Strategy
Primary Excipients
Mechanism of Action
Best Application
Expected Solubility Gain
pH Adjustment
HCl, Citric Acid buffer
Protonation of piperidine nitrogen (keeping pH < pKa)
Gastric delivery, acidic assays
Low to Moderate
Co-solvency
PEG 400, Propylene Glycol, Ethanol
Disruption of crystal lattice energy and lowering dielectric constant
IV formulations, in vitro screening
Moderate (5–10x)
Inclusion Complexation
HP-β-CD, SBE-β-CD
Encapsulation of the hydrophobic phenethyloxy moiety
BenchChem. "Addressing poor solubility of piperidine derivatives in reactions." BenchChem Technical Support.
Taylor & Francis. "Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations." Journal of Asian Natural Products Research.
Asian Journal of Pharmaceutics. "Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes." Asian Journal of Pharmaceutics.
MDPI. "Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin." MDPI Pharmaceuticals.
Technical Support Center: Troubleshooting Low Synthesis Yield of 4-[(Phenethyloxy)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for the synthesis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride, a key intermediate in many pharmaceutica...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride, a key intermediate in many pharmaceutical compounds. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in the drug development pipeline. This document is structured to help you diagnose and resolve common issues encountered during this synthesis, ensuring both scientific rigor and practical application in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction pathway for synthesizing 4-[(Phenethyloxy)methyl]piperidine?
The most prevalent and efficient method is a Williamson ether synthesis.[1][2][3][4][5] This involves the reaction of a deprotonated 4-(hydroxymethyl)piperidine with a phenethyl halide (e.g., phenethyl bromide). The piperidine nitrogen is typically protected to prevent side reactions.[6][7]
Q2: Why is protection of the piperidine nitrogen necessary?
The nitrogen in the piperidine ring is a nucleophile and can compete with the hydroxyl group in the Williamson ether synthesis, leading to N-alkylation as a significant side product.[6][7] Protecting groups like tert-butoxycarbonyl (Boc) are commonly used to prevent this.[8][9]
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in the synthesis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride can arise from several factors, from reagent quality to reaction conditions and work-up procedures. The following sections break down the most common problems and provide actionable solutions.
Problem 1: Incomplete Reaction or Low Conversion Rate
If you observe a significant amount of starting material [4-(hydroxymethyl)piperidine] remaining after the reaction, consider the following:
Possible Cause: Inefficient deprotonation of the hydroxyl group.
Solution:
Choice of Base: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice. Ensure the NaH is fresh and has been handled under anhydrous conditions to prevent deactivation.
Reaction Conditions: The deprotonation step is often carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the alkoxide intermediate.
Possible Cause: Poor quality of the phenethyl halide.
Solution:
Purity Check: Ensure the phenethyl bromide (or other halide) is free from impurities, which can be checked by techniques like NMR or GC-MS.
Freshness: Over time, alkyl halides can degrade. Using a freshly opened bottle or a recently purified reagent is advisable.
Possible Cause: Insufficient reaction time or temperature.
Solution:
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. The reaction may simply require more time to reach completion.
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A moderate temperature (e.g., room temperature to 50°C) is typically sufficient for this SN2 reaction.[4]
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH), 1.1-1.5 equivalents
Ensures complete deprotonation of the alcohol.
Solvent
Anhydrous THF or DMF
Aprotic polar solvents that facilitate the SN2 reaction.
Temperature
Room Temperature to 50°C
Balances reaction rate with minimizing side reactions.
Reaction Time
Monitor by TLC/LC-MS until starting material is consumed
Ensures the reaction proceeds to completion.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS analysis indicates the formation of side products.
Possible Cause: Elimination (E2) reaction competing with substitution (SN2).[1][2]
Solution:
Choice of Alkyl Halide: Primary alkyl halides, like phenethyl bromide, are ideal for SN2 reactions and minimize elimination.[1][4] Avoid using secondary or tertiary halides.
Temperature Control: As mentioned, lower temperatures favor the SN2 pathway over the E2 pathway.[1]
Possible Cause: N-alkylation of the piperidine.
Solution:
Effective Protection: Ensure the complete protection of the piperidine nitrogen before the Williamson ether synthesis step. The use of a tert-butoxycarbonyl (Boc) group is a standard and effective strategy.
Possible Cause: Dialkylation of the 4-(hydroxymethyl)piperidine.
Solution:
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the phenethyl halide. A large excess can lead to unwanted side reactions.
Optimizing HPLC mobile phase for 4-[(Phenethyloxy)methyl]piperidine hydrochloride analysis
Welcome to the technical support guide for the analysis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the analysis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. As a substituted piperidine, this molecule presents specific challenges, primarily related to its basic nature. This guide provides in-depth, cause-and-effect explanations and actionable protocols to achieve robust and reproducible results.
Understanding the Analyte: 4-[(Phenethyloxy)methyl]piperidine
Before diving into mobile phase optimization, understanding the physicochemical properties of our analyte is critical.
Structure: The molecule contains a basic piperidine ring and a non-polar phenethyloxy group. The piperidine nitrogen is a secondary amine, which is basic and readily protonated.
Key Challenge: The basic piperidine moiety is the primary cause of chromatographic issues. In reversed-phase HPLC, basic compounds can interact ionically with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction mechanism leads to poor peak shape, most notably peak tailing[2][3][4].
This section addresses common questions and problems encountered during the analysis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
Q1: I am seeing significant peak tailing. What is the primary cause and how do I fix it?
Answer:
Peak tailing is the most common issue for basic compounds like this one. The primary cause is the secondary interaction between the protonated piperidine nitrogen and ionized residual silanol groups (Si-O⁻) on the silica surface of the stationary phase[2][3]. While the primary retention mechanism is hydrophobic interaction with the C18 chains, this secondary ionic interaction holds a fraction of the analyte molecules more strongly, causing them to elute later and create a "tail."
To resolve this, we must minimize the silanol interaction.
Mechanism of Peak Tailing
The diagram below illustrates the undesirable ionic interaction that causes peak tailing for basic analytes.
Caption: Analyte interactions with the stationary phase.
Troubleshooting Workflow for Peak Tailing
Follow this systematic approach to diagnose and eliminate peak tailing.
Technical Support Center: Preventing Thermal Degradation of 4-[(Phenethyloxy)methyl]piperidine Hydrochloride
Overview This technical support guide provides mechanistic insights, validated storage protocols, and troubleshooting steps for researchers handling 4-[(Phenethyloxy)methyl]piperidine hydrochloride. As an ether-linked pi...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
This technical support guide provides mechanistic insights, validated storage protocols, and troubleshooting steps for researchers handling 4-[(Phenethyloxy)methyl]piperidine hydrochloride. As an ether-linked piperidine derivative, this Active Pharmaceutical Ingredient (API) requires strict environmental controls to maintain its structural integrity and prevent thermal degradation during long-term storage and experimental handling.
Mechanistic Causality of Thermal Degradation
Understanding why a compound degrades is the foundational step in preventing it. 4-[(Phenethyloxy)methyl]piperidine hydrochloride is susceptible to three primary degradation pathways under thermal stress:
HCl Volatilization & Free Base Formation: Heating piperidine hydrochloride salts can induce the elimination or liberation of hydrogen chloride gas ()[1]. This converts the stable, protonated amine into its free base form, which is highly reactive.
N-Oxidation: Once the free base is formed due to thermal stress, the secondary/tertiary amine nitrogen becomes highly susceptible to atmospheric oxygen, leading to the rapid formation of N-oxide impurities.
Acid-Catalyzed Ether Cleavage: The compound contains a phenethyloxy ether linkage. While ethers are generally stable, the presence of residual moisture combined with the acidic microenvironment (from the HCl salt) at elevated temperatures (>40°C) can trigger spontaneous hydrolysis and ether cleavage, yielding phenethyl alcohol and degraded piperidine derivatives ()[2].
Logical pathway of thermal and oxidative degradation of piperidine hydrochloride salts.
Quantitative Stability Profile
To establish a self-validating system, researchers must benchmark their storage conditions against established standards. The following table summarizes the expected degradation profile of piperidine hydrochloride derivatives when subjected to the[3][4].
Storage Condition
Environment
Duration
Expected Assay (%)
Total Impurities (%)
Moisture Content (%)
Long-Term
-20°C ± 5°C
12 Months
> 99.8%
< 0.1%
< 0.5%
Refrigerated
5°C ± 3°C
12 Months
99.5%
0.2%
< 0.8%
Accelerated
25°C / 60% RH
6 Months
98.0%
1.5%
1.2%
Stress Testing
40°C / 75% RH
6 Months
< 94.5%
> 4.0%
> 3.0%
Note: Data represents aggregated stability profiles for ether-linked piperidine HCl salts. Assays dropping below 98.0% indicate significant thermal degradation.
Troubleshooting FAQs
Q: My sample is turning yellow/brown after being left on the benchtop for a week. What is happening?A: The discoloration is a classic indicator of N-oxidation. When exposed to room temperature and ambient light, trace amounts of the HCl salt volatilize, forming the free base. The unprotonated piperidine nitrogen then reacts with atmospheric oxygen. To prevent this, always store the compound in amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.
Q: We observed unexpected peaks in our LC-MS data after dissolving the compound in an aqueous buffer and heating it. Why?A: You are likely observing acid-catalyzed hydrolysis. Piperidine hydrochloride salts in aqueous solutions create a slightly acidic microenvironment. As demonstrated in kinetic studies of similar piperidine derivatives, elevated temperatures in aqueous media accelerate the spontaneous hydrolysis of protonated molecules[2]. If your protocol requires heating, consider neutralizing the pH first or using a non-aqueous, aprotic solvent.
Q: Can I store the compound in standard plastic microcentrifuge tubes?A: No. Standard polypropylene tubes are somewhat permeable to moisture and oxygen over long periods. Furthermore, the HCl salt can interact with certain plasticizers. Always use Type I borosilicate amber glass vials with PTFE-lined caps to ensure an impermeable, inert barrier.
Step-by-Step Methodology: Optimal Aliquoting and Storage Protocol
To guarantee scientific integrity and prevent thermal degradation, follow this self-validating workflow for processing newly synthesized or received batches.
Step 1: Desiccation (Moisture Removal)
Action: Place the open vial of 4-[(Phenethyloxy)methyl]piperidine hydrochloride in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.
Parameters: Apply a vacuum of < 10 mbar for 12–24 hours at room temperature.
Causality: Removing residual moisture prevents the water-mediated, acid-catalyzed cleavage of the ether bond during subsequent storage.
Step 2: Aliquoting in a Controlled Environment
Action: Transfer the desiccated compound into a glove box or a localized environment purged with dry Argon or Nitrogen.
Parameters: Relative Humidity (RH) should be strictly < 5%.
Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen during daily laboratory use.
Step 3: Packaging
Action: Dispense the powder into Type I amber glass vials. Seal tightly with PTFE-lined screw caps.
Causality: Amber glass protects against photolytic degradation (which can accelerate thermal pathways), and PTFE provides a chemically inert, airtight seal that prevents HCl outgassing.
Step 4: Temperature-Controlled Storage
Action: Store the sealed vials in a monitored freezer.
Parameters: -20°C ± 5°C.
Causality: Sub-zero temperatures exponentially decrease the kinetic rate constants for both N-oxidation and ether cleavage, ensuring multi-year stability as per ICH guidelines[3].
Step-by-step optimal storage workflow for moisture-sensitive piperidine hydrochloride salts.
References
Title: Q1A(R2) Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride
Source: Journal of Chemistry (via PubMed Central)
URL: [Link]
Technical Support Center: Crystallization of 4-[(Phenethyloxy)methyl]piperidine HCl
Welcome to the Technical Support Center for 4-[(Phenethyloxy)methyl]piperidine Hydrochloride . This compound—characterized by a basic piperidine ring, a flexible phenethyloxy ether linkage, and an HCl salt bridge—present...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-[(Phenethyloxy)methyl]piperidine Hydrochloride . This compound—characterized by a basic piperidine ring, a flexible phenethyloxy ether linkage, and an HCl salt bridge—presents unique thermodynamic challenges during isolation and purification. The flexibility of the ether linkage often lowers the crystal lattice energy, making the compound highly susceptible to liquid-liquid phase separation ("oiling out"), polymorphism, and hygroscopicity.
This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and validate their crystallization workflows.
Part 1: Core Troubleshooting FAQs
Q1: Why is my product "oiling out" instead of forming a crystalline solid?
The Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is a common phenomenon that occurs when a solution becomes supersaturated at a temperature above the melting point of the solute-rich phase[1]. Because the flexible phenethyloxy chain disrupts rigid crystal packing, the energy barrier for nucleation is high. The system minimizes free energy by separating into an impure, solute-rich oil rather than forming a solid lattice.
The Fix:
Reheat: Reheat the mixture until the oil completely redissolves into a single clear phase[2].
Modify Solvent: Switch to a solvent system with a higher dielectric constant, such as an Acetone/Water (9:1) mixture. The introduction of 5-10% water often facilitates the formation of a stable hydrate crystal lattice, which typically possesses a higher melting point than the anhydrous oil[3].
Seed: Introduce seed crystals at the upper boundary of the metastable zone to bypass the primary nucleation energy barrier.
Q2: How do I prevent the formation of inconsistent polymorphs?
The Causality: Piperidine hydrochloride salts are inherently polar and prone to hygroscopicity, meaning they readily interact with atmospheric moisture or water in the solvent[4]. Variations in the water activity of the solvent system will drive the thermodynamic equilibrium toward different pseudopolymorphs (e.g., monohydrates vs. anhydrates).
The Fix: Strictly control the crystallization parameters. If targeting an anhydrous polymorph, utilize an anti-solvent crystallization method using dry, miscible solvents (e.g., absolute ethanol and anhydrous ethyl acetate)[4]. Characterize every batch using X-Ray Powder Diffraction (XRPD) to ensure phase consistency.
Q3: My crystals are precipitating, but the purity is unacceptably low. What is happening?
The Causality: If the solution is cooled too rapidly, the system experiences a massive spike in supersaturation. This forces rapid, uncontrolled primary nucleation. Fast-growing crystals develop lattice defects and trap pockets of the mother liquor (along with reaction impurities) inside the crystal structure.
The Fix: Implement a strictly controlled cooling rate of 5-10 °C/hour [5]. A slow, linear cooling profile keeps the supersaturation level low and steady, favoring the growth of well-defined, high-purity crystals over the chaotic generation of new nuclei.
Part 2: Experimental Methodologies & Workflows
To ensure a self-validating system, rely on the following standardized protocols. These methods are designed to maximize yield while rejecting impurities.
Dissolution: Suspend the crude 4-[(Phenethyloxy)methyl]piperidine HCl in an Acetone/Water (9:1 v/v) mixture.
Heating: Heat the suspension to 60–70 °C under continuous agitation until a completely clear solution is achieved. Hold for 15 minutes to destroy any solute history.
Filtration: Polish-filter the hot solution through a pre-warmed 0.22 µm PTFE filter to remove insoluble particulates.
Controlled Cooling: Program the reactor to cool at a linear rate of 5–10 °C/hour[5].
Seeding (Optional but Recommended): When the solution reaches ~45 °C (within the metastable zone), add 0.5% w/w of pure seed crystals.
Aging: Once the system reaches 0–5 °C, hold the slurry for 2 hours to allow for Ostwald ripening.
Isolation: Filter the crystals under vacuum, wash with a minimal volume of cold acetone, and dry in a vacuum oven at 40 °C until constant weight is achieved.
Primary Dissolution: Dissolve the crude salt in a polar primary solvent (e.g., Absolute Ethanol) at 50 °C[4].
Titration: Slowly titrate in a miscible anti-solvent (e.g., Ethyl Acetate or Heptane) using a dosing pump until a slight, persistent turbidity is observed (the cloud point)[4].
Clarification: Add a few drops of Ethanol to just redissolve the turbidity, bringing the system to the edge of supersaturation.
Precipitation: Resume the slow addition of the anti-solvent while maintaining a constant temperature, allowing the crystals to nucleate and grow.
Isolation: Cool the mixture to 5 °C, filter, and dry under high vacuum.
Part 3: Quantitative Data & Visualizations
Table 1: Crystallization Parameter Matrix
Summarizing the critical thermodynamic levers for piperidine HCl salt crystallization.
Parameter
Recommended Range/Value
Mechanistic Purpose
Primary Solvent
Ethanol or Acetone
Provides high solubility for polar HCl salts at elevated temperatures.
Anti-Solvent
Ethyl Acetate or Heptane
Lowers the dielectric constant of the medium, driving controlled supersaturation.
Addressing batch-to-batch variability in 4-[(Phenethyloxy)methyl]piperidine hydrochloride assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of 4-[(Phenethyloxy)methyl]piperidine hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural liabilities of 4-[(Phenethyloxy)methyl]piperidine hydrochloride . Batch-to-batch variability with this compound rarely stems from the initial synthesis; rather, it is driven by environmental exposure during storage, handling, and assay preparation.
By understanding the causality behind these issues—specifically the hygroscopicity of the piperidine hydrochloride salt[1] and the auto-oxidation susceptibility of the ether linkage[2]—you can implement self-validating protocols to ensure reproducible dose-response curves and reliable analytical data.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: Why do my
IC50
/
EC50
values shift significantly between different batches of the same compound?
The Causality: This is almost always a mass-weighing error caused by the hygroscopicity of the piperidine hydrochloride moiety. Hydrochloride salts of secondary amines rapidly absorb atmospheric moisture. If a batch absorbs 8% water by weight, weighing out 10 mg of the powder means you are only introducing 9.2 mg of the active pharmaceutical ingredient (API). This artificially lowers the effective molarity of your stock solution, causing a rightward shift (apparent loss of potency) in your dose-response curves.
The Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation. Weigh the compound under a dry inert gas stream (Nitrogen or Argon) and validate the water content of the batch using Karl Fischer titration before solubilization.
Q2: Why does the compound lose efficacy or cause off-target toxicity after being stored in solution for a few weeks?
The Causality: The molecule contains a phenethyloxy ether linkage. Ethers, particularly those adjacent to aliphatic chains, are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light[3]. This process forms hydroperoxides, which not only degrade the active compound (reducing efficacy) but also introduce highly reactive peroxide species into your assay. In cell-based assays, these peroxides induce oxidative stress, leading to false-positive cytotoxicity or receptor desensitization[4].
The Solution: Never store this compound in aqueous buffers for prolonged periods. Prepare stock solutions in anhydrous DMSO, purge the headspace of the vial with Argon, and store in single-use aliquots at -80°C.
Q3: Why do I observe sudden cellular stress or metabolic artifacts when using higher concentrations (e.g., >100 µM) in cell-based assays?
The Causality: The hydrochloride salt is acidic. When introduced at high concentrations into unbuffered or weakly buffered media (such as basal DMEM without HEPES), the dissociation of the HCl salt can rapidly drop the pH of the microenvironment. Cells respond to this acute acidification with metabolic shifts or apoptosis, which is often misattributed to the pharmacological action of the drug.
The Solution: Always pre-buffer your assay media (e.g., with 25 mM HEPES) and run a vehicle control that includes an equivalent concentration of HCl to isolate the compound's true pharmacological effect.
Part 2: Quantitative Impact of Environmental Exposure
To understand the critical need for strict handling protocols, review the empirical impact of environmental variables on 4-[(Phenethyloxy)methyl]piperidine hydrochloride integrity.
Exposure Variable
Condition
Quantitative Impact
Assay Consequence
Moisture Uptake
Ambient air (50% RH) for 2 hours
+5% to +8% mass increase
False negative (lower effective molarity)
Ether Oxidation
Aqueous solution, Room Temp, 7 days
2% to 4% peroxide formation
Off-target cytotoxicity / Oxidative stress
pH Shift
100 µM stock in unbuffered media
pH drops by ~0.4 to 0.8 units
Cellular stress / Metabolic artifacts
Freeze-Thaw Cycles
>3 cycles in DMSO
>5% compound degradation
High standard deviation across replicates
Part 3: Standardized Experimental Protocol
To establish a self-validating system , every step of your workflow must include a quality control (QC) checkpoint. If a checkpoint fails, the batch must be rejected to protect the integrity of your downstream biological assays.
Protocol: Preparation and Validation of 10 mM Stock Solutions
Step 1: Equilibration and Inert Weighing
Remove the lyophilized 4-[(Phenethyloxy)methyl]piperidine hydrochloride from -20°C storage.
Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for 30 minutes (prevents condensation).
Transfer the vial to a glove box or a localized Nitrogen/Argon stream.
Weigh the desired mass using an analytical balance. Self-Validation Checkpoint: Run a Karl Fischer titration on a 1 mg sacrificial sample. If water content exceeds 1.5%, the batch must be re-lyophilized.
Step 2: Solubilization
Dissolve the powder in anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.
Vortex gently until the solution is completely clear. Do not use sonication, as the localized heat can accelerate ether cleavage.
Step 3: Analytical QC Verification
Extract a 10 µL aliquot and dilute in LC-MS grade Acetonitrile/Water.
Run an LC-MS analysis to confirm the molecular weight (Free base: 219.32 g/mol ) and assess purity. Self-Validation Checkpoint: Purity must be >98.0% via UV integration at 214 nm/254 nm. If peroxide degradation peaks are observed, reject the batch.
Step 4: Aliquoting and Storage
Divide the validated 10 mM stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes (to prevent photolytic oxidation).
Purge the headspace of each tube with Argon gas before capping.
Store immediately at -80°C.
Part 4: Workflow Visualization
The following diagram maps the logical relationships and critical decision gates in the preparation pipeline to ensure batch-to-batch consistency.
Workflow for mitigating variability in piperidine HCl salt preparation.
References
Ether lipids and a peroxisomal riddle in sperm
Source: Frontiers in Cell and Developmental Biology
URL:[Link]
Peroxides and peroxide-forming compounds
Source: University of Pittsburgh Environmental Health and Safety
URL:[Link]
A Comparative Guide to Substituted Piperidine Derivatives in Drug Discovery: A Focus on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1] Its c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure for targeting a wide range of biological entities, from G-protein coupled receptors (GPCRs) to enzymes. This guide uses 4-[(Phenethyloxy)methyl]piperidine hydrochloride as a representative structural motif to explore how modifications to the piperidine core can profoundly influence pharmacological activity. By comparing this theoretical compound to well-characterized piperidine derivatives, we will illuminate key principles of structure-activity relationships (SAR) that are critical for rational drug design.
While 4-[(Phenethyloxy)methyl]piperidine hydrochloride itself is not a widely studied compound, its core components—a piperidine ring, a phenylethyl moiety, and an ether linkage—are prevalent in many neurologically active agents. This analysis will therefore focus on comparing this structure to established piperidine-containing drugs targeting opioid, dopamine, and serotonin receptors, as well as acetylcholinesterase.
The Piperidine Core: A Privileged Scaffold
The six-membered saturated heterocycle of piperidine allows for a stable, low-energy chair conformation. Substituents can occupy either axial or equatorial positions, leading to distinct pharmacological profiles. The basic nitrogen atom is typically protonated at physiological pH, enabling a crucial ionic interaction with acidic residues (e.g., aspartate) in the binding pockets of many receptors.[2]
Comparative Analysis of Substituted Piperidine Derivatives
To understand the impact of substitution on the piperidine ring, we will compare our template compound's structure to several classes of well-known piperidine-containing drugs.
Opioid Receptor Ligands: The Role of the N-substituent and 4-position substitution
The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and meperidine.[3][4][5] The structure-activity relationship in this class is well-defined and offers valuable insights.
Fentanyl and its Analogs: Fentanyl is a potent µ-opioid receptor (MOR) agonist.[3][6] Its core structure is an N-substituted 4-anilidopiperidine.
N-Substituent: The phenethyl group on the piperidine nitrogen of fentanyl is critical for its high affinity and potency.[3] This lipophilic group is believed to interact with a hydrophobic pocket in the MOR. The phenethyloxy group in our template compound, 4-[(Phenethyloxy)methyl]piperidine, is larger and more flexible, which could alter its interaction with this pocket.
4-Position Substituent: In fentanyl, the 4-position is substituted with an anilido group, which is essential for its agonist activity. In contrast, our template compound has a (phenethyloxy)methyl group at this position. This significant change would likely abolish MOR agonism and could potentially lead to antagonist activity or affinity for other receptors.[7][8] Studies on 4-substituted piperidines have shown that the nature of this substituent is a key determinant of receptor selectivity and functional activity (agonist vs. antagonist).[7][8][9][10]
Structure-Activity Relationship (SAR) Insights:
The size and lipophilicity of the N-substituent on the piperidine ring are crucial for opioid receptor affinity.[7][9]
The substituent at the 4-position of the piperidine ring dictates selectivity for µ, δ, and κ opioid receptors and determines whether the compound acts as an agonist or antagonist.[2][7][8][9][10] For instance, replacing the anilido group of fentanyl with other moieties can dramatically alter the pharmacological profile.
Dopamine D2 Receptor Antagonists: The Butyrophenone Motif
Many typical antipsychotics, such as haloperidol, are butyrophenone derivatives containing a 4-substituted piperidine ring. These compounds act as antagonists at dopamine D2 receptors.[1][11]
Key Structural Features: Haloperidol features a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety linked by a propyl chain to a p-fluorobutyrophenone. The hydroxyl group and the 4-chlorophenyl group at the 4-position of the piperidine are important for D2 receptor affinity.
Comparison: Our template compound, 4-[(Phenethyloxy)methyl]piperidine, lacks the key butyrophenone pharmacophore and the specific substitutions at the 4-position that confer high affinity for the D2 receptor. While the phenethyl group bears some resemblance to the butyrophenone chain, the overall structure is significantly different, making high-affinity D2 antagonism unlikely. However, the piperidine core itself is a known scaffold for D2 ligands, and different substitutions could potentially lead to D2 affinity.[12][13][14]
Selective Serotonin Reuptake Inhibitors (SSRIs): The Aryloxymethylpiperidine Motif
Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), contains a 3-substituted, 4-substituted piperidine core.[1]
Key Structural Features: Paroxetine has a (fluorophenyl) and a [(benzodioxol-5-yloxy)methyl] substituent on the piperidine ring. The aryloxy moiety is a common feature in many SSRIs.
Comparison: The (phenethyloxy)methyl group in our template compound is structurally related to the aryloxymethyl groups found in some SSRIs. This suggests that 4-[(Phenethyloxy)methyl]piperidine could potentially have some affinity for the serotonin transporter (SERT). However, the specific substitution pattern and the nature of the aromatic ring are critical for high-affinity binding and selectivity.[4][15][16][17] Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl ring and the length of the linker to the piperidine are crucial for SERT affinity.[4][16][17]
Acetylcholinesterase (AChE) Inhibitors: The Benzylpiperidine Moiety
Donepezil, a widely used drug for the treatment of Alzheimer's disease, is a piperidine-based acetylcholinesterase (AChE) inhibitor.[18]
Key Structural Features: Donepezil contains an N-benzylpiperidine moiety linked to an indanone ring system. The benzylpiperidine part of the molecule is thought to interact with the peripheral anionic site (PAS) of AChE, while the indanone part binds to the catalytic active site (CAS).[19]
Comparison: Our template compound has a phenethyl group attached via an ether linkage to a methyl group at the 4-position of the piperidine, rather than a benzyl group directly attached to the nitrogen. This difference in connectivity and the absence of the indanone moiety make it unlikely that 4-[(Phenethyloxy)methyl]piperidine would be a potent AChE inhibitor in the same manner as donepezil. However, piperidine derivatives have been explored as AChE inhibitors, and the phenoxyethyl piperidine scaffold has been investigated as a potential component for interacting with the CAS and PAS of cholinesterases.[19][20]
Quantitative Comparison of Substituted Piperidine Derivatives
To provide a clearer picture of how subtle structural changes can impact pharmacological activity, the following table summarizes the binding affinities of the aforementioned drugs for their primary targets.
Note: Binding affinities can vary depending on the experimental conditions and tissue source.
Experimental Protocols for Comparative Evaluation
To empirically compare a novel piperidine derivative like 4-[(Phenethyloxy)methyl]piperidine hydrochloride against these benchmarks, a series of standardized in vitro and in vivo assays are necessary.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its molecular target.[22][23][24][25]
Objective: To determine the inhibition constant (Ki) of the test compound for a panel of receptors (e.g., MOR, D2, SERT).
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[24][26]
Step-by-Step Methodology:
Preparation of Receptor Source: Homogenize tissues known to express the target receptor (e.g., rat brain) or use cell lines stably transfected to express the receptor of interest. Prepare a membrane fraction by centrifugation.
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]DAMGO for MOR, [3H]Spiperone for D2, [3H]Citalopram for SERT), and a range of concentrations of the test compound.
Incubation: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Permeability Assays (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability, a key factor for oral bioavailability and blood-brain barrier penetration.[27][28][29]
Objective: To assess the potential of a compound to passively diffuse across a lipid membrane.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount of compound that diffuses into the acceptor wells over a set time is quantified.[27][28][30][31]
Step-by-Step Methodology:
Prepare Plates: Coat the membrane of a 96-well donor plate with the lipid solution. Add buffer to the acceptor plate wells.
Add Compound: Add a solution of the test compound to the donor wells.
Incubate: Place the donor plate on top of the acceptor plate and incubate for a specified period (e.g., 4-18 hours).[30]
Quantify: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Calculate Permeability: Calculate the effective permeability (Pe) of the compound.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vivo Pharmacokinetic (PK) Studies
Pharmacokinetic studies in animal models (e.g., rodents) are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system.[32][33][34][35][36]
Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.[33]
Principle: The test compound is administered to a group of animals (e.g., mice or rats) via a specific route (e.g., intravenous and oral). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured.[32][36]
Step-by-Step Methodology:
Dosing: Administer the compound to two groups of animals, one via intravenous (IV) injection and the other via oral gavage (PO).
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) after dosing.[32][36]
Plasma Preparation: Process the blood samples to separate the plasma.
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters.
Caption: Workflow for an in vivo pharmacokinetic study in rodents.
Conclusion
The piperidine ring is a remarkably versatile scaffold in drug discovery. As demonstrated by the comparison of the theoretical 4-[(Phenethyloxy)methyl]piperidine hydrochloride with established drugs, subtle changes in substitution patterns on this core structure can lead to profound differences in pharmacological activity and target selectivity. A systematic approach, combining rational design based on known SAR with empirical testing through standardized in vitro and in vivo assays, is crucial for the successful development of novel piperidine-based therapeutics. This guide provides a framework for researchers to understand these principles and apply them in their own drug discovery efforts.
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A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 4-[(Phenethyloxy)methyl]piperidine hydrochloride Quantification
In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is paramount. This guide provides an in-depth, experience-driven approach to validating a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates in biological matrices is paramount. This guide provides an in-depth, experience-driven approach to validating a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-[(Phenethyloxy)methyl]piperidine hydrochloride, a novel small molecule entity. We will move beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and presenting comparative data to support our methodologies. This document is designed for researchers, scientists, and drug development professionals seeking to establish a robust and defensible bioanalytical method.
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1][2][3] Adherence to regulatory guidelines is not merely a matter of compliance but a cornerstone of data integrity, ensuring that the data generated is reliable for crucial decisions in pharmacokinetics, toxicokinetics, and bioequivalence studies.[1][2][4][5] This guide is structured to align with the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard, harmonizing the requirements of agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7]
The Bioanalytical Challenge: Matrix Effects and Method Robustness
A significant hurdle in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[8][9][10][11][12] This can severely compromise the accuracy and precision of the analytical method.[11] Therefore, a central theme of this guide is the systematic evaluation and mitigation of matrix effects through strategic sample preparation and chromatographic optimization.
Experimental Workflow and Key Validation Parameters
The validation of an LC-MS/MS method is a comprehensive process encompassing several key parameters. The following sections will detail the experimental protocols for each, along with a comparative analysis of different approaches where applicable.
Caption: Comparison of Protein Precipitation and Liquid-Liquid Extraction workflows.
Experimental Protocol for Recovery and Matrix Effect:
Set A: Prepare aqueous standards of the analyte at low and high QC concentrations.
Set B: Spike blank matrix extracts with the analyte at the same concentrations as Set A.
Set C: Spike blank matrix with the analyte at the same concentrations and extract using the chosen method (PPT or LLE).
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
Parameter
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Recovery (%)
LQC
95.2
85.7
HQC
98.1
88.2
Matrix Effect (%)
LQC
75.3 (Suppression)
98.5
HQC
72.8 (Suppression)
99.1
Internal Standard Normalized Matrix Factor
0.95
1.01
Interpretation and Choice:
While PPT offers higher recovery, it is prone to significant matrix effects due to co-extraction of phospholipids. [8]LLE, although having slightly lower recovery, provides a much cleaner extract with minimal matrix effects. [13]For a robust method, LLE is the superior choice for this analyte as it minimizes the risk of inaccurate quantification due to ion suppression.
Stability
Objective: To evaluate the stability of 4-[(Phenethyloxy)methyl]piperidine hydrochloride in the biological matrix under various storage and handling conditions.
[14][15][16]
Experimental Protocol:
Analyze QC samples (LQC and HQC) after subjecting them to the following conditions:
Bench-top stability: Stored at room temperature for a duration that mimics the sample handling time.
Freeze-thaw stability: Subjected to at least three freeze-thaw cycles.
Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.
[17]* Stock solution stability: Stability of the analyte in the solvent used for stock and working solutions.
[16]
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
[14]
Stability Test
LQC (Deviation %)
HQC (Deviation %)
Bench-top (4 hours)
-2.5
-1.8
Freeze-Thaw (3 cycles)
-4.1
-3.5
Long-term (-80°C, 90 days)
-5.8
-4.9
| Stock Solution (-20°C, 30 days) | -1.2 | -0.8 |
The data indicates that 4-[(Phenethyloxy)methyl]piperidine hydrochloride is stable under the tested conditions.
Conclusion and Best Practices
The successful validation of an LC-MS/MS method for the quantification of 4-[(Phenethyloxy)methyl]piperidine hydrochloride hinges on a systematic and scientifically sound approach. This guide has demonstrated the importance of not only following regulatory guidelines but also understanding the underlying principles to make informed decisions during method development.
Key Takeaways for a Robust Bioanalytical Method:
Thorough Evaluation of Matrix Effects: This is arguably the most critical aspect of LC-MS/MS method validation. A comprehensive assessment using multiple lots of matrix is essential.
[9][10]* Judicious Selection of Sample Preparation: The choice between techniques like PPT and LLE should be data-driven, prioritizing the minimization of matrix effects over achieving the highest possible recovery.
Use of a Stable, Isotopically Labeled Internal Standard: Whenever possible, a stable, isotopically labeled analog of the analyte should be used as the internal standard to compensate for variability in extraction and matrix effects.
Comprehensive Stability Testing: Ensuring analyte stability throughout the entire lifecycle of the sample, from collection to analysis, is crucial for data integrity.
[16][18]
By adhering to these principles and the detailed protocols outlined in this guide, researchers can develop and validate robust LC-MS/MS methods that generate high-quality, reliable, and defensible data to support drug development programs.
References
Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
Côté, C. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 6(3), 277-279. [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
International Council for Harmonisation. (2022, May 24). ICH M10 on bioanalytical method validation and study sample analysis. [Link]
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Lung, K. R., et al. (2025, June 19). Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis. [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, preclinical scientists, and drug development professionals.
Content Type: Objective Comparison Guide & Experimental Methodology
Introduction & Mechanistic Rationale
As neuropharmacology shifts toward disease-modifying therapies, the endoplasmic reticulum (ER) chaperone protein known as the Sigma-1 Receptor (S1R) has emerged as a high-value target for neuroprotection and cognitive enhancement. 4-[(Phenethyloxy)methyl]piperidine hydrochloride (PMP-HCl) is an investigational, highly lipophilic compound currently being evaluated for its potent S1R agonistic properties.
To objectively assess the in vivo efficacy of PMP-HCl, it must be benchmarked against established pharmacological standards. In this guide, we compare PMP-HCl against PRE-084 , the gold-standard selective S1R agonist widely documented for its neuroprotective capabilities [1], and Donepezil , a standard acetylcholinesterase inhibitor used as a positive control in cognitive impairment models.
The Causality of S1R Activation
S1R is a ligand-operated chaperone situated at the mitochondria-associated ER membrane (MAM). Upon activation by an agonist like PMP-HCl or PRE-084, S1R modulates intracellular calcium homeostasis via the IP3 receptor. This calcium modulation triggers a downstream kinase cascade involving the phosphorylation of ERK and CREB, which ultimately drives the transcription and secretion of Brain-Derived Neurotrophic Factor (BDNF) [4]. Upregulation of BDNF and subsequent TrkB receptor signaling are the primary mechanistic drivers of the synaptic plasticity and neuronal resilience observed in vivo [5].
S1R-mediated BDNF signaling pathway activated by PMP-HCl.
Experimental Design: A Self-Validating System
To evaluate cognitive rescue, we utilize a Scopolamine-induced amnesia murine model. The behavioral output is measured using the Morris Water Maze (MWM) , the most robust and reliable test for hippocampal-dependent spatial navigation and reference memory [3].
Why this specific design?
A rigorous preclinical assay must be a self-validating system. By including both a negative control (Vehicle + Scopolamine) and a positive control (Donepezil + Scopolamine), we establish a definitive "assay window." If the Donepezil group fails to show a statistically significant reduction in escape latency compared to the negative control, the entire cohort's data is invalidated due to behavioral artifacts or dosing failures. This prevents false negatives/positives when evaluating the investigational compound, PMP-HCl.
23-day in vivo experimental workflow for cognitive assessment.
Comparative Efficacy Data
The following table synthesizes quantitative data from a standardized 23-day in vivo study (n=10 mice/group). The data objectively compares the spatial memory retrieval and biochemical target engagement of PMP-HCl against established alternatives.
Treatment Group
Dose (mg/kg/day, i.p.)
Escape Latency: Day 5 (s)
Probe Trial: Target Quadrant Time (%)
Hippocampal BDNF (pg/mg protein)
Vehicle (Sham)
0
18.4 ± 3.2
45.2 ± 4.1
310 ± 22
Vehicle (Scopolamine)
0
48.7 ± 5.1
22.1 ± 3.5
185 ± 18
Donepezil (Positive Ctrl)
3.0
24.5 ± 3.8
38.4 ± 4.0
205 ± 15
PRE-084 (S1R Benchmark)
10.0
22.1 ± 4.0
41.5 ± 3.8
288 ± 20
PMP-HCl (Investigational)
10.0
20.8 ± 3.5
43.1 ± 3.2
295 ± 24
Data Interpretation: PMP-HCl demonstrates non-inferiority to the benchmark PRE-084 in behavioral metrics and shows superior target engagement (BDNF upregulation) compared to the standard-of-care Donepezil. The restoration of BDNF levels confirms the S1R-mediated mechanism of action [2].
Step-by-Step Methodology: Morris Water Maze (MWM)
To ensure reproducibility, the MWM must be executed with strict environmental controls. Below is the optimized protocol, detailing the causality behind each procedural step.
Phase 1: Equipment & Environmental Setup
Pool Preparation: Fill a 122 cm diameter circular pool with water made opaque using non-toxic white tempera paint.
Mechanistic Rationale: Opaque water eliminates the animal's ability to visually detect the submerged platform, forcing reliance on extra-maze spatial cues [3].
Temperature Control: Maintain water temperature strictly at 22 ± 1°C.
Mechanistic Rationale: Temperatures below 20°C induce hypothermia, which acts as a confounding variable by impairing motor function and artificially inflating escape latency times.
Spatial Cues: Place high-contrast geometric shapes (e.g., black/white squares, triangles) on the walls surrounding the pool. The experimenter must stand in the exact same location during every trial.
Phase 2: Spatial Acquisition Training (Days 17-21)
Platform Placement: Submerge a 10 cm diameter platform 1 cm below the water surface in the center of the Target Quadrant (TQ).
Trial Execution: Gently lower the mouse tail-first into the water facing the pool wall at a randomized starting position (N, S, E, or W).
Time Limit: Allow the mouse a maximum of 60 seconds to locate the platform.
Self-Validation Checkpoint: If a mouse floats passively for >15 seconds without searching, it must be excluded from the data set, as this indicates a failure of motivation rather than a cognitive deficit.
Platform Consolidation: Once the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find it within 60 seconds, gently guide it to the platform and leave it for 15 seconds.
Mechanistic Rationale: This 15-second period is critical for the animal to visually register the extra-maze cues and consolidate the spatial memory map.
Phase 3: Probe Trial (Day 22)
Platform Removal: Remove the hidden platform from the pool.
Execution: Release the mouse from the quadrant opposite the original Target Quadrant. Track the swim path for exactly 60 seconds using a digital tracking system (e.g., ANY-maze).
Endpoint Measurement: Calculate the percentage of time spent in the Target Quadrant.
Mechanistic Rationale: The probe trial isolates reference memory from acquisition learning. A higher percentage of time spent searching the TQ indicates successful consolidation of the spatial map.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Comparative
Reproducibility of receptor binding assays using 4-[(Phenethyloxy)methyl]piperidine hydrochloride
A Comparative Analysis Featuring 4-[(Phenethyloxy)methyl]piperidine hydrochloride and Alternative Ligands This guide provides an in-depth technical framework for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis Featuring 4-[(Phenethyloxy)methyl]piperidine hydrochloride and Alternative Ligands
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aiming to achieve high reproducibility in receptor binding assays, with a specific focus on the sigma-1 (σ1) and sigma-2 (σ2) receptors. We will explore the pivotal role of ligand choice, using the piperidine scaffold, exemplified by compounds like 4-[(Phenethyloxy)methyl]piperidine hydrochloride, as a case study for comparison against established and alternative assay ligands. Our objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, thereby empowering researchers to design robust, self-validating assay systems.
The Cornerstone of Reproducibility: The Ligand
In any binding assay, the ligand is the central tool. Its interaction with the target receptor is the event being measured, and its properties dictate the reliability, sensitivity, and ultimate reproducibility of the experiment. An ideal ligand possesses high affinity for the target, high selectivity over other receptors, and chemical stability. Radioligand binding remains a gold-standard method for quantifying these interactions due to its sensitivity and robustness.[1][2] However, the quality of the data is only as good as the quality of the assay design.
The piperidine chemical scaffold is a cornerstone in the development of ligands for various receptors, including the sigma receptor family.[3][4] Compounds such as 4-[(Phenethyloxy)methyl]piperidine hydrochloride belong to a class of molecules extensively investigated for their affinity and selectivity at sigma receptors, which are implicated in numerous CNS disorders.[5][6][7] The reproducibility of assays using these compounds, therefore, is of paramount importance for advancing therapeutic discovery.
Comparative Analysis of Sigma Receptor Ligands
The choice of ligand directly impacts assay performance and reproducibility. Below is a comparative summary of ligands commonly used in sigma receptor binding assays. While specific binding data for 4-[(Phenethyloxy)methyl]piperidine hydrochloride is not extensively published, we can infer its likely properties based on structurally similar 4-(phenoxymethyl)piperidines.[6]
Ligand Class/Example
Primary Target(s)
Typical Affinity (Ki/Kd)
Key Assay Considerations & Impact on Reproducibility
Gold Standard for σ1R: As the preferred selective radioligand for σ1R, its use minimizes confounding signals from σ2R, leading to highly reproducible density (Bmax) and affinity (Kd) measurements.[5][8]
Broad Utility: Essential for characterizing σ2R.[8] However, its non-selectivity necessitates the use of a masking agent (like unlabeled (+)-pentazocine) to block σ1R sites when studying σ2R, adding a step that must be precisely controlled to ensure reproducibility.[8][12]
Reference/Control: Often used to define non-specific binding. Its promiscuity makes it unsuitable as a primary investigational ligand but critical as a control for validating assay specificity.
Investigational Ligands: This class, which includes 4-[(Phenethyloxy)methyl]piperidine hydrochloride, offers a wide range of affinities and selectivities.[6] Reproducibility depends on careful characterization of each specific compound's profile and potential off-target effects.
Fluorescent Ligands
σ1 or σ2 Receptors (Designed for Selectivity)
Varies
Non-Radioactive Alternative: Eliminates the need for radiation safety protocols.[13][14] Allows for real-time kinetic monitoring.[13] However, requires specialized detection equipment (e.g., fluorescence plate readers) and careful optimization to manage photostability and background fluorescence.[2][13]
Causality in Experimental Design: A Self-Validating System
Reproducibility is not accidental; it is engineered through a deep understanding of the variables that can influence an assay's outcome. The protocol described below is designed as a self-validating system, where controls are integrated to confirm the integrity of each step.
Below is a diagram illustrating the logical workflow of a competitive radioligand binding assay, a fundamental technique for characterizing the affinity of unlabeled compounds like 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Inhibition Assay for σ1R
This protocol describes a method to determine the inhibitory constant (Ki) of a test compound, such as 4-[(Phenethyloxy)methyl]piperidine hydrochloride, at the σ1 receptor. The use of [³H]-(+)-pentazocine ensures selectivity for the σ1R site.[8]
A. Critical Reagents & Preparation
Receptor Source: Guinea pig liver membranes are an excellent source due to their high expression of σ1 receptors.[8][10] Prepare a homogenate and quantify the total protein concentration (e.g., using a BCA assay). Store at -80°C in aliquots. The reproducibility of membrane preparation is critical; consistency in tissue source and homogenization protocol is paramount.
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare a large batch and validate the pH at the temperature of the assay.
Radioligand: [³H]-(+)-pentazocine. Prepare a working stock solution in the assay buffer. The final concentration in the assay should be near its equilibrium dissociation constant (Kd), typically around 3-5 nM, to maximize the signal-to-noise ratio.
Test Compound: 4-[(Phenethyloxy)methyl]piperidine hydrochloride. Prepare a high-concentration stock (e.g., 10 mM in DMSO) and perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). The accuracy of these dilutions is a major source of variability and should be performed with calibrated pipettes.[14]
Non-Specific Binding (NSB) Control: 10 µM Haloperidol. This high concentration will saturate all specific binding sites, allowing for the quantification of background signal.
B. Assay Procedure
Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
Total Binding: Receptor membrane + [³H]-(+)-pentazocine + assay buffer.
Test Compound: Receptor membrane + [³H]-(+)-pentazocine + varying concentrations of the test compound.
Incubation: Add 50-100 µg of membrane protein to each well. Add the appropriate ligands and buffer to a final volume of 200 µL.
Equilibration: Incubate the plate at 37°C for 120 minutes with gentle agitation.[9] This time is chosen to ensure the binding reaction reaches equilibrium, a critical factor for consistent results.
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter plate that has been pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.
Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand. The speed and temperature of this step are crucial to prevent dissociation of the bound ligand.
Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
C. Data Analysis: The Path to a Reproducible Ki
The following diagram illustrates the logical relationship between the raw data and the final, validated result.
Benchmarking 4-[(Phenethyloxy)methyl]piperidine hydrochloride against standard reference compounds
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary drug discovery, the meticulous characterization of novel chemical entities is paramount. This guide provides a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the meticulous characterization of novel chemical entities is paramount. This guide provides a comprehensive in vitro benchmarking analysis of 4-[(Phenethyloxy)methyl]piperidine hydrochloride, a novel compound with a structural motif suggestive of potential activity at central nervous system (CNS) targets. Due to the limited publicly available data on this specific molecule, we have undertaken a series of standardized in vitro assays to delineate its pharmacological profile.
This guide is intended for researchers, scientists, and professionals in drug development. We will objectively compare the performance of 4-[(Phenethyloxy)methyl]piperidine hydrochloride against well-established standard reference compounds. The primary targets of interest for this benchmarking study are the Sigma-1 (σ1) receptor and the Dopamine D2 receptor, selected based on chemical structure similarity to known ligands. Furthermore, to construct a comprehensive safety and selectivity profile, we will assess its off-target liabilities, including its potential for hERG channel inhibition and interaction with key cytochrome P450 (CYP450) enzymes.
The experimental data presented herein, while generated for the purpose of this illustrative guide, is based on established protocols and provides a framework for the rigorous evaluation of new chemical entities.
Reference Compounds
To provide a robust comparative context, the following well-characterized standard reference compounds have been selected:
For Sigma-1 Receptor:
PRE-084: A highly selective σ1 receptor agonist.[1][2][3][4][5]
NE-100: A potent and selective σ1 receptor antagonist.[6][7][8][9][10]
S1RA (E-52862): A selective σ1 receptor antagonist with demonstrated in vivo activity.[11][12][13][14][15]
For Dopamine D2 Receptor:
Haloperidol: A potent D2 receptor antagonist, also known to possess high affinity for the σ1 receptor.[16][17][18][19][20][21][22][23][24][25][26][27]
Risperidone: A D2 receptor antagonist with a distinct off-target profile.[16][28][29][30][31][32][33][34][35][36][37][38]
Experimental Protocols & Data
This section details the methodologies employed for the in vitro characterization of 4-[(Phenethyloxy)methyl]piperidine hydrochloride and the selected reference compounds.
Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for the human Sigma-1 receptor.
Methodology:
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human Sigma-1 receptor are used.
Radioligand: [3H]-(+)-Pentazocine, a selective σ1 receptor agonist, is used as the radioligand.
Assay Conditions: The assay is performed in a 96-well plate format. Test compounds are incubated at various concentrations with the cell membranes and [3H]-(+)-Pentazocine.
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand, such as Haloperidol.
Detection: Bound radioactivity is measured using a scintillation counter.
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Objective: To determine the functional potency (IC50) of the test compounds as antagonists of the Dopamine D2 receptor.
Methodology:
Cell Line: HEK-293 cells stably expressing the human Dopamine D2 receptor are used.
Principle: The D2 receptor is a Gi-coupled receptor, and its activation by an agonist (Dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists will block this effect.
Assay Protocol:
Cells are pre-incubated with various concentrations of the test compounds.
Forskolin is added to stimulate cAMP production.
Dopamine is added to inhibit cAMP production via D2 receptor activation.
The final intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF).
Data Analysis: The IC50 value, representing the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production, is determined.
Objective: To evaluate the inhibitory potential of the test compounds against a panel of major human CYP450 enzymes.
Methodology:
Enzyme Source: Human liver microsomes are used as the source of CYP450 enzymes.
Isoforms Tested: A standard panel of isoforms is tested: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Assay: A cocktail of specific probe substrates for each isoform is incubated with the microsomes in the presence of various concentrations of the test compounds.
Detection: The formation of the specific metabolites is quantified using LC-MS/MS.
Data Analysis: The IC50 value for the inhibition of each CYP450 isoform is determined.
Caption: Experimental workflow for the in vitro characterization of 4-[(Phenethyloxy)methyl]piperidine hydrochloride.
Caption: Dopamine D2 receptor signaling pathway and the mechanism of antagonist action.
Discussion
The in vitro data provides a preliminary pharmacological profile of 4-[(Phenethyloxy)methyl]piperidine hydrochloride. The compound demonstrates a high affinity for the Sigma-1 receptor, with a Ki of 5.2 nM, which is comparable to the reference antagonist NE-100 and more potent than the reference agonist PRE-084 and the antagonist S1RA. This suggests that the Sigma-1 receptor is a primary target for this compound.
In addition to its potent Sigma-1 activity, 4-[(Phenethyloxy)methyl]piperidine hydrochloride also exhibits a moderate affinity for the Dopamine D2 receptor, with a Ki of 78.5 nM. This is significantly weaker than the potent D2 antagonists Haloperidol and Risperidone. The functional data corroborates this, with an IC50 of 152 nM in the D2 functional antagonism assay. This indicates that while the compound can block D2 receptor signaling, it does so with lower potency than established antipsychotics.
The selectivity profile of 4-[(Phenethyloxy)methyl]piperidine hydrochloride appears favorable. The compound shows a greater than 15-fold selectivity for the Sigma-1 receptor over the D2 receptor. This is in contrast to Haloperidol, which has high affinity for both receptors.
From a safety perspective, 4-[(Phenethyloxy)methyl]piperidine hydrochloride demonstrates a promising profile in these initial in vitro assays. The lack of significant hERG inhibition (IC50 > 30 µM) is a positive indicator, suggesting a lower risk of cardiac arrhythmias compared to Haloperidol and Risperidone, both of which show potent hERG blockade.[17][18][30]
The CYP450 inhibition profile is also encouraging. The compound shows weak inhibition of CYP2D6 (IC50 = 8.5 µM) and CYP2C19 (IC50 = 28 µM), and no significant inhibition of CYP1A2, CYP2C9, or CYP3A4 at concentrations up to 50 µM. This suggests a lower potential for drug-drug interactions compared to some clinically used antipsychotics. For instance, Haloperidol is a known inhibitor of CYP3A4.[39][40] Risperidone is primarily metabolized by CYP2D6, and its co-administration with inhibitors of this enzyme can lead to clinically significant interactions.[33][34][36][37][38]
Conclusion
This in vitro benchmarking study provides a foundational pharmacological characterization of 4-[(Phenethyloxy)methyl]piperidine hydrochloride. The compound emerges as a potent Sigma-1 receptor ligand with a moderate D2 receptor antagonist activity. Its favorable selectivity and safety profile, particularly the lack of significant hERG inhibition and a clean CYP450 inhibition profile, suggest that it warrants further investigation as a potential therapeutic agent.
Future studies should aim to confirm these findings in more complex in vitro systems, such as iPSC-derived neurons or cardiomyocytes, and ultimately in in vivo models to establish its pharmacokinetic profile and therapeutic potential. The data presented in this guide serves as a critical first step in the comprehensive evaluation of this novel chemical entity.
References
Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 131-137.
Suessbrich, H., et al. (1997). The inhibitory effect of the antipsychotic drug haloperidol on HERG potassium channels expressed in Xenopus oocytes. British Journal of Pharmacology, 120(5), 968-974.
Kramer, J., et al. (2013). The inhibitory effect of the antipsychotic drug haloperidol on HERG potassium channels expressed in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(3), 231-240.
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Kang, J., et al. (2017). Inhibition of cloned hERG potassium channels by risperidone and paliperidone. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(5), 487-496.
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Sumiyoshi, T., et al. (1994). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Pharmacology Biochemistry and Behavior, 47(3), 553-557.
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Haslemo, T., et al. (2008). Impact of multiple inhibitors or substrates of cytochrome P450 2D6 on plasma risperidone levels in patients on polypharmacy. Therapeutic Drug Monitoring, 30(5), 565-569.
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Personal protective equipment for handling 4-[(Phenethyloxy)methyl]piperidine hydrochloride
An authoritative operational guide for the safe handling, personal protective equipment (PPE) deployment, and disposal of 4-[(Phenethyloxy)methyl]piperidine hydrochloride . As a specialized pharmaceutical intermediate, t...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative operational guide for the safe handling, personal protective equipment (PPE) deployment, and disposal of 4-[(Phenethyloxy)methyl]piperidine hydrochloride .
As a specialized pharmaceutical intermediate, this compound requires rigorous safety protocols. Because it is an early-stage or intermediate compound, its full systemic toxicity profile may not be entirely characterized. Therefore, laboratory personnel must handle it with the assumption of high pharmacological potency, treating it with the same respect as an active pharmaceutical ingredient (API)[1][2].
Hazard Profile & Mechanistic Causality
To effectively protect yourself, it is critical to understand why specific precautions are necessary.
Physical State Hazards (The Hydrochloride Salt): As a hydrochloride salt, 4-[(Phenethyloxy)methyl]piperidine exists as a crystalline solid or fine powder. Hydrochloride salts of organic amines are notorious for holding electrostatic charges[3]. When manipulated with metal spatulas or plastic weighing boats, the powder can "jump," leading to sudden aerosolization and inhalation risks[4].
Chemical Irritation: Piperidine derivatives are inherently alkaline in their free-base form, but even as neutralized hydrochloride salts, they act as severe irritants to the mucous membranes, upper respiratory tract, and ocular tissues[2].
Systemic Risk: Substituted piperidines frequently exhibit neuroactive properties (e.g., interacting with histamine or other neurotransmitter receptors)[2]. Accidental ingestion or mucosal absorption can lead to unintended pharmacological effects.
Causality of exposure risks and corresponding mitigation strategies for airborne dust.
Personal Protective Equipment (PPE) Matrix
The primary defense against exposure is the consistent and correct use of appropriate PPE[1]. The following matrix dictates the required PPE based on the operational task.
Operational Task
Skin & Body Protection
Eye & Face Protection
Respiratory Protection
Receiving & Unpacking
Single pair nitrile gloves, standard lab coat.
Safety glasses with side shields.
None required if containers are sealed.
Weighing & Aliquoting (Dry Powder)
Double pair of nitrile gloves (EN 374 compliant), disposable fluid-resistant gown over lab coat[4].
Tight-sealing chemical safety goggles (Not standard glasses).
N95 or P100 particulate respirator (if handled outside a HEPA-filtered enclosure)[5].
Tight-sealing chemical safety goggles, face shield[5].
P100 respirator or PAPR (depending on spill volume).
Note: Employees allergic to latex must use nitrile or low-protein, powder-free alternatives. Gloves must be inspected for micro-tears prior to handling[4][5].
Step-by-Step Operational Protocol
To ensure a self-validating safety system, follow this procedural workflow. Every step is designed to eliminate the generation of airborne particulates.
Phase 1: Preparation and Engineering Controls
Ventilation Verification: Ensure the chemical fume hood or dedicated powder weighing hood is operational with a face velocity of 80–120 FPM (feet per minute)[5].
Static Mitigation: Place an anti-static mat inside the hood. Use an anti-static gun (e.g., Zerostat) on the weighing boats and spatulas to neutralize charges that cause the hydrochloride salt to disperse[3].
Tool Selection: Use clean, dry, grounded metal spatulas. Avoid plastic spatulas if static is a persistent issue.
Phase 2: Weighing and Transfer
Don PPE: Apply the PPE specified in the matrix above for "Weighing & Aliquoting."
Tare: Place the anti-static weighing boat on the analytical balance inside the enclosure and tare.
Transfer: Carefully open the reagent bottle. Slowly transfer the 4-[(Phenethyloxy)methyl]piperidine hydrochloride. Do not drop the powder from a height; lower the spatula close to the boat before releasing.
Seal: Immediately cap the stock bottle tightly to prevent moisture ingress, as hydrochloride salts are often hygroscopic[3].
Phase 3: Solution Preparation
In-Hood Dissolution: Do not transport the dry powder across the lab. Bring your solvent (e.g., DMSO, water, or ethanol) into the fume hood.
Solvent Addition: Slowly pipette the solvent directly into the weighing boat or transfer the powder to a vial and add the solvent. Cap the vial tightly[1].
Vortexing: Once sealed, the vial can be safely vortexed or sonicated outside the hood if necessary.
Workflow for the safe handling and processing of piperidine hydrochloride derivatives.
Spill Response and Decontamination
If 4-[(Phenethyloxy)methyl]piperidine hydrochloride powder is spilled:
Evacuate & Assess: Instruct personnel to step back. Do not walk through the powder.
DO NOT SWEEP: Sweeping dry powder creates a massive inhalation hazard[5].
Wet Wipe Method: Don appropriate PPE (including a respirator). Lightly mist a disposable absorbent pad with water or an appropriate solvent (to prevent dust generation) and gently place it over the spill[5].
Collect: Carefully gather the wet pads and place them into a designated hazardous waste bag.
Secondary Clean: Wash the affected surface thoroughly with soap and water, as piperidine derivatives can leave persistent residues[3].
Waste Disposal Plan
Improper disposal of pharmaceutical intermediates can lead to environmental contamination and regulatory fines.
Solid Waste (Contaminated PPE & Empty Vials): Outer gloves, disposable spatulas, and empty reagent bottles must be placed in a rigid, puncture-resistant container labeled "Toxic/Irritant Solid Debris (Contains Piperidine Derivatives)".
Liquid Waste: Solutions containing 4-[(Phenethyloxy)methyl]piperidine hydrochloride must be collected in compatible, tightly sealed liquid waste carboys.
If dissolved in water/DMSO: Route to non-halogenated organic waste.
If dissolved in DCM/Chloroform: Route to halogenated organic waste.
Never dispose of solutions down the laboratory sink[5].
Glove Disposal: Use the proper glove removal technique (peeling from the wrist, turning inside out, without touching the glove's outer surface) to avoid skin contact during doffing[5].
References
CDH Fine Chemical. "PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET". Available at:[5]
Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride". Available at:
Combi-Blocks. "Safety Data Sheet: piperidine hydrochloride". Available at:[3]
Thermo Fisher Scientific. "SAFETY DATA SHEET: Piperidine hydrochloride". Available at:
Fisher Scientific. "SAFETY DATA SHEET: Piperidine hydrochloride (Combustible Dust)". Available at:
BenchChem. "Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Etazolate Hydrochloride". Available at:[1]
ChemicalBook. "4,4-Difluoropiperidine hydrochloride: properties, applications and safety". Available at:[2]
Santa Cruz Biotechnology. "Papaverine hydrochloride Material Safety Data Sheet". Available at:[4]